molecular formula C9H12N2S B12401600 Prothionamide-d5

Prothionamide-d5

Cat. No.: B12401600
M. Wt: 185.30 g/mol
InChI Key: VRDIULHPQTYCLN-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prothionamide-d5 (Synonyms: Protionamide-d5) is a deuterium-labeled stable isotope of the antibacterial agent Prothionamide. It is designed for use in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification. Prothionamide is a second-line agent used in the research of multidrug-resistant tuberculosis (MDR-TB) and leprosy. Its mechanism of action involves being a prodrug that is activated by the bacterial enzyme EthA, a flavin monooxygenase . The activated form then specifically targets and inhibits InhA (enoyl-acyl carrier protein reductase), a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . Disruption of mycolic acid biosynthesis compromises cell wall integrity, leading to bacterial death. Research indicates that mutations in the ethA gene or the promoter region of the inhA gene are key mechanisms associated with bacterial resistance to Prothionamide . This compound contains five deuterium atoms, which can enhance metabolic stability compared to the non-labeled compound, making it a valuable tool for tracing drug metabolism and disposition. Pharmacokinetic studies suggest that a fixed dose of 750 mg/day of the parent drug is appropriate for adult MDR-TB patients, aiming to achieve target systemic exposure for efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2S

Molecular Weight

185.30 g/mol

IUPAC Name

2-(2,2,3,3,3-pentadeuteriopropyl)pyridine-4-carbothioamide

InChI

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)/i1D3,2D2

InChI Key

VRDIULHPQTYCLN-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S)N

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N

Origin of Product

United States

Foundational & Exploratory

Prothionamide-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Deuterated Internal Standard for Anti-Tuberculosis Drug Analysis

Prothionamide-d5 is the deuterium-labeled analog of Prothionamide, a second-line antitubercular drug.[1] This isotopically enriched compound serves as a critical internal standard for analytical and pharmacokinetic studies, particularly in the quantification of Prothionamide in biological matrices using mass spectrometry. Its use significantly enhances the accuracy and precision of such measurements.

Chemical Identity and Structure

This compound is structurally identical to Prothionamide, with the exception of five hydrogen atoms on the propyl group being replaced by deuterium atoms. This substitution results in a molecule that is chemically similar to the parent drug but has a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

Chemical Structure of this compound:

Caption: 2D structure of this compound

The deuteration on the propyl group is the most common commercially available form. Researchers should always verify the specific deuteration pattern from the supplier's certificate of analysis.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its application in analytical methodologies.

PropertyValueSource(s)
Chemical Formula C₉H₇D₅N₂S[1]
Molecular Weight 185.30 g/mol [1]
CAS Number 1330261-26-1
Appearance Typically a yellow to orange solid
Isotopic Purity >98% (Typical, verify with supplier)
Precursor Ion (m/z) [Data not explicitly found in searches]
Product Ions (m/z) [Data not explicitly found in searches]

Note: Specific mass spectrometry data (precursor and product ions) are instrument-dependent and should be determined empirically during method development. However, the precursor ion will be the [M+H]⁺ adduct of the deuterated compound.

Experimental Protocols

Synthesis of this compound
  • Alkylation of a Pyridine Precursor with a Deuterated Alkyl Halide: The synthesis would likely start with a suitable 4-substituted pyridine derivative, which is then alkylated at the 2-position using a deuterated propyl halide (e.g., 1-bromo-propane-d5).

  • Conversion to the Thioamide: The resulting 2-(propyl-d5)-4-cyanopyridine would then undergo thionation to convert the cyano group into a thioamide group. This can be achieved using reagents such as sodium hydrosulfide or Lawesson's reagent.

A generalized procedure based on the synthesis of prothionamide impurities is as follows:

Step 1: Synthesis of 2-(propyl-d5)-4-cyanopyridine

  • A solution of 4-cyanopyridine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent) is prepared.

  • A deuterated propylating agent, such as propyl-d5 bromide, is added along with a radical initiator (e.g., ammonium persulfate) and a silver catalyst (e.g., silver nitrate).

  • The reaction mixture is stirred at an elevated temperature for a specified period.

  • After cooling, the product is extracted with an organic solvent and purified, for example, by column chromatography.

Step 2: Thionation to this compound

  • The 2-(propyl-d5)-4-cyanopyridine is dissolved in a suitable solvent.

  • A thionating agent, such as a solution of sodium sulfide and elemental sulfur in water, is added.

  • The reaction is stirred, and the pH is adjusted to precipitate the product.

  • The crude this compound is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Prothionamide in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general protocol for its use is outlined below:

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a final concentration appropriate for the expected range of the analyte in the samples (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound working solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Prothionamide: The precursor ion will be its [M+H]⁺ (m/z ~181.1). The product ions will need to be determined by infusing a standard solution and selecting the most intense and stable fragments.

      • This compound: The precursor ion will be its [M+H]⁺ (m/z ~186.1). The product ions will also need to be determined empirically. The fragmentation pattern is expected to be similar to the non-deuterated form, with a mass shift corresponding to the deuterated fragment.

    • Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.

4. Data Analysis:

  • Quantify the concentration of Prothionamide in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Generate a calibration curve using known concentrations of Prothionamide spiked into a blank biological matrix and the fixed concentration of the internal standard.

  • Determine the concentration of Prothionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between Prothionamide and this compound, and a typical workflow for its use in bioanalytical methods.

G Prothionamide Prothionamide (Analyte) Prothionamide_d5 This compound (Internal Standard) Prothionamide->Prothionamide_d5 Deuterium Labeling

Caption: Relationship between Prothionamide and this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for bioanalysis using this compound.

References

Prothionamide-d5: A Technical Deep Dive into its Mechanism of Action in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prothionamide, a second-line antitubercular agent, is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is contingent on its metabolic activation within Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of prothionamide and its deuterated isotopologue, prothionamide-d5. While direct experimental data on this compound is not publicly available, this paper extrapolates its likely mechanistic profile based on the well-established action of prothionamide and the known principles of the kinetic isotope effect in relevant enzymatic systems. This document summarizes key quantitative data, details essential experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for the scientific community.

The Core Mechanism of Prothionamide in Mycobacterium tuberculosis

Prothionamide is a thioamide antibiotic, structurally related to ethionamide, that exerts its bactericidal effects by disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The mechanism of action is a multi-step process involving enzymatic activation and subsequent inhibition of a key enzyme in the mycolic acid biosynthesis pathway.

Bioactivation by the Flavin Monooxygenase EthA

Prothionamide is a prodrug, meaning it is inactive until it is metabolically converted into its active form within the mycobacterial cell.[2][3] This activation is primarily catalyzed by the enzyme EthA, a flavin monooxygenase encoded by the ethA (Rv3854c) gene.[3] EthA utilizes NADPH and molecular oxygen to oxidize the sulfur atom of the thioamide group in prothionamide.[4] This initial oxidation is a critical step in the formation of a reactive intermediate. The activated prothionamide then reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent prothionamide-NAD adduct.[5] This adduct is the ultimate inhibitor of the drug's molecular target.

Regulation of Bioactivation by the Transcriptional Repressor EthR

The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR (Rv3855).[6] EthR binds to the intergenic region between the ethA and ethR genes, repressing the transcription of both.[6] Overexpression of EthR leads to reduced levels of EthA, thereby decreasing the activation of prothionamide and conferring resistance to the drug.[6] Conversely, inactivation of EthR results in increased EthA expression and hypersensitivity to prothionamide.[6] This regulatory mechanism makes EthR an attractive target for the development of adjunctive therapies that could boost the efficacy of prothionamide.

Inhibition of InhA and Disruption of Mycolic Acid Synthesis

The primary molecular target of activated prothionamide is the enoyl-acyl carrier protein reductase, InhA.[2][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. The prothionamide-NAD adduct binds tightly to InhA, inhibiting its function.[5] This inhibition blocks the synthesis of mycolic acids, leading to a compromised cell wall integrity.[1][3] The weakened cell wall makes the mycobacterium susceptible to host immune responses and other stressors, ultimately resulting in cell death.

Potential Mechanism of Action of this compound: A Theoretical Perspective

While there is a lack of direct experimental data on the mechanism of action of this compound, its behavior can be predicted based on the known mechanism of prothionamide and the principles of the kinetic isotope effect (KIE). Deuterium, being a heavier and stable isotope of hydrogen, forms a stronger covalent bond with carbon. The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction.[7][8]

The bioactivation of prothionamide by the flavin-dependent monooxygenase EthA involves the transfer of an oxygen atom to the sulfur of the thioamide group, a process that does not directly involve the cleavage of a C-H bond on the propyl group where deuteration in this compound would occur. Flavin-dependent monooxygenases typically form a C4a-(hydro)peroxyflavin intermediate which then oxygenates the substrate.[3][9] The rate-limiting step in these reactions can vary. In some flavin-dependent monooxygenases, the oxidation of the substrate is not the rate-determining step, and therefore, no significant kinetic isotope effect is observed.[10] In others, C-H bond cleavage can be at least partially rate-limiting.[11]

Given that the primary activation of prothionamide by EthA is an S-oxidation, it is unlikely that deuteration on the propyl group (d5) would significantly alter the rate of this initial activation step. Therefore, the bioactivation, the formation of the this compound-NAD adduct, and the subsequent inhibition of InhA are expected to proceed in a manner analogous to the non-deuterated compound.

However, deuteration can affect the metabolic stability of a drug by slowing down its degradation by metabolic enzymes such as cytochrome P450s, if C-H bond cleavage is involved in the metabolic pathway.[4][12] This could potentially lead to a longer half-life and increased exposure of the active drug within the host. Any potential differences in the pharmacokinetic profile of this compound compared to prothionamide would need to be experimentally determined.

Quantitative Data

The following tables summarize the available quantitative data for prothionamide.

Table 1: Minimum Inhibitory Concentration (MIC) of Prothionamide against Mycobacterium tuberculosis

M. tuberculosis StrainMIC Range (µg/mL)MethodReference
Wild-type isolates≤ 0.125 - 1.0Agar Dilution[13]
H37RvNot specifiedNot specifiedNot specified
Resistant isolates> 2.5BACTEC MGIT 960[14]
Resistant isolates> 5.0Resazurin Microtiter Assay[15]

Table 2: Pharmacokinetic Parameters of Prothionamide in Patients with Multidrug-Resistant Tuberculosis

ParameterMean ± SDUnitReference
AUC0-12h11.0 ± 3.7µg·h/mL[7][16]
Tmax3.6h[7][16]
t1/22.7h[7][16]

Data from a study with 17 patients receiving combination anti-tuberculosis treatment including prothionamide.[7][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a reference method for MIC determination in Mycobacterium tuberculosis complex.[10][11]

  • Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the M. tuberculosis isolate from a fresh culture. This is achieved by vortexing bacterial colonies with glass beads and suspending them in sterile water. Dilute this suspension 1:100 to obtain a final inoculum of approximately 105 CFU/mL.

  • Plate Preparation: In a U-shaped 96-well microtiter plate, prepare two-fold serial dilutions of prothionamide in the Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plate and incubate at 36 ± 1°C.

  • Reading Results: The MIC is read visually using an inverted mirror as soon as the 1:100 diluted growth control shows visible growth. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.[11]

The REMA is a colorimetric method for rapid and inexpensive drug susceptibility testing of M. tuberculosis.[12]

  • Medium and Plate Preparation: Prepare serial two-fold dilutions of prothionamide in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum from a fresh Löwenstein-Jensen medium culture, adjusted to a McFarland standard of 1 in 7H9 broth, and then dilute it 1:10.

  • Inoculation: Add 100 µL of the inoculum to each well. Include growth and sterile controls. Seal the perimeter wells with sterile water to prevent evaporation.

  • Incubation: Cover, seal the plate in a plastic bag, and incubate at 37°C for 7 days.

  • Resazurin Addition: After 7 days, add 30 µL of a freshly prepared 0.02% resazurin solution to each well.

  • Reading Results: Re-incubate the plate overnight. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[12]

InhA Inhibition Assay (General Principles)

In vitro assays to determine the inhibition of InhA are crucial for evaluating the activity of prothionamide and its analogs. These assays typically monitor the oxidation of NADH, a substrate of InhA.

  • Reagents: Purified recombinant InhA enzyme, NADH, and a long-chain fatty acyl-CoA substrate (e.g., 2-trans-dodecenoyl-CoA). The activated prothionamide-NAD adduct would be required for direct inhibition studies.

  • Assay Procedure: The reaction is typically performed in a 96-well plate format. The reaction mixture contains buffer (e.g., PIPES), NADH, the fatty acyl-CoA substrate, and varying concentrations of the inhibitor.

  • Initiation and Measurement: The reaction is initiated by the addition of the InhA enzyme. The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

Prothionamide_Activation_Pathway Prothionamide Prothionamide (Prodrug) EthA EthA (Monooxygenase) Prothionamide->EthA Bioactivation (S-oxidation) Activated_Prothionamide Activated Prothionamide (Reactive Intermediate) EthA->Activated_Prothionamide Prothionamide_NAD_Adduct Prothionamide-NAD Adduct (Active Inhibitor) Activated_Prothionamide->Prothionamide_NAD_Adduct NAD NAD+ NAD->Prothionamide_NAD_Adduct InhA InhA Prothionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Bioactivation pathway of prothionamide in M. tuberculosis.

EthA_Regulation EthR_gene ethR gene EthR_protein EthR (Repressor) EthR_gene->EthR_protein Transcription & Translation EthA_gene ethA gene EthA_protein EthA (Monooxygenase) EthA_gene->EthA_protein Transcription & Translation EthR_protein->EthA_gene Repression Prothionamide_activation Prothionamide Activation EthA_protein->Prothionamide_activation

Caption: Regulation of EthA expression by the transcriptional repressor EthR.

Experimental_Workflow Start Start: Prothionamide / this compound MIC_Assay MIC Determination (e.g., Broth Microdilution, REMA) Start->MIC_Assay EthA_Activity_Assay In Vitro EthA Bioactivation Assay Start->EthA_Activity_Assay PK_Study Pharmacokinetic Study (Animal Model) Start->PK_Study Efficacy_Evaluation Efficacy Evaluation MIC_Assay->Efficacy_Evaluation InhA_Inhibition_Assay InhA Inhibition Assay (IC50) EthA_Activity_Assay->InhA_Inhibition_Assay Use activated drug InhA_Inhibition_Assay->Efficacy_Evaluation PK_Study->Efficacy_Evaluation

Caption: Experimental workflow for evaluating prothionamide and its analogs.

References

Physical and chemical properties of Prothionamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Prothionamide-d5, its mechanism of action, and its application in experimental workflows.

This compound is the deuterated analog of Prothionamide, a second-line antituberculosis drug. The substitution of five hydrogen atoms with deuterium in the propyl group results in a heavier and more stable isotope-labeled internal standard, making it an invaluable tool in pharmacokinetic and bioanalytical studies involving Prothionamide.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1330261-26-1
Molecular Formula C₉H₇D₅N₂S
Molecular Weight 185.30 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Table 2: Physical and Chemical Properties of Prothionamide

PropertyValueSource
CAS Number 14222-60-7[1]
Molecular Formula C₉H₁₂N₂S[2]
Molecular Weight 180.27 g/mol [2]
Melting Point 140-143°C[3]
Boiling Point 310.4 ± 44.0 °C (Predicted)[3]
Solubility Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water.[2]

Mechanism of Action

Prothionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. Its mechanism of action is closely related to that of isoniazid.

Mechanism of Action of Prothionamide Prothionamide Prothionamide (Prodrug) EthA Mycobacterial EthA (Monooxygenase) Prothionamide->EthA Activation ActiveMetabolite Active Sulfoxide Metabolite EthA->ActiveMetabolite InhA InhA (Enoyl-ACP Reductase) ActiveMetabolite->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for

Caption: Prothionamide's activation and inhibitory pathway.

The activation of Prothionamide is catalyzed by the mycobacterial enzyme EthA, a monooxygenase. This process converts Prothionamide into an active sulfoxide metabolite. This active form then targets and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a crucial component in the synthesis of mycolic acids. Mycolic acids are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting their synthesis, Prothionamide disrupts the integrity of the cell wall, leading to bacterial cell death.

Experimental Protocols and Workflows

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Prothionamide concentrations in biological matrices.

Experimental Protocol: Quantification of Prothionamide in Plasma using LC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Prothionamide in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.

    • Vortex mix for 30 seconds.

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS system.

  • LC-MS Conditions (Representative):

    • Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Prothionamide and this compound.

The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard.

Pharmacokinetic Study Workflow using a Deuterated Internal Standard cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Dosing Drug Administration (Prothionamide) BloodSampling Timed Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation Spiking Spike Plasma with This compound (IS) PlasmaSeparation->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Report Study Report PK_Analysis->Report

Caption: A typical workflow for a pharmacokinetic study.

This workflow highlights the critical role of the deuterated internal standard, this compound, in ensuring accurate and precise quantification of Prothionamide in biological samples, which is fundamental for the reliable determination of its pharmacokinetic parameters.

References

Prothionamide-d5 vs. Unlabeled Prothionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Prothionamide-d5 and its unlabeled counterpart, Prothionamide. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical testing. This document outlines the core differences, physicochemical properties, and analytical applications of both compounds, with a focus on the utility of the deuterated form as an internal standard in quantitative analysis.

Core Differences and Physicochemical Properties

The fundamental distinction between this compound and unlabeled Prothionamide lies in the isotopic substitution of five hydrogen atoms with deuterium atoms on the propyl group. This substitution results in a higher molecular weight for this compound, a key characteristic exploited in mass spectrometry-based analytical methods. While this isotopic labeling is the primary difference, the overall physicochemical properties of the two compounds are remarkably similar, ensuring that this compound mimics the behavior of unlabeled Prothionamide during sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of Prothionamide and this compound

PropertyProthionamide (Unlabeled)This compound
Chemical Formula C₉H₁₂N₂SC₉H₇D₅N₂S
Molecular Weight 180.27 g/mol 185.30 g/mol
Appearance Crystalline solidCrystalline solid
Solubility Soluble in methanol and ethanolSoluble in methanol and ethanol
Primary Application Antitubercular agentInternal standard for analytical quantification

Mechanism of Action and Metabolic Pathway

Prothionamide is a second-line antitubercular agent that acts as a prodrug.[1][2] It requires bioactivation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect. The primary enzyme responsible for this activation is EthA, a monooxygenase.[1][2] Once activated, Prothionamide is converted into an active metabolite that covalently binds with NAD+ to form a Prothionamide-NAD adduct. This adduct then inhibits the activity of the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the mycolic acid biosynthesis pathway. The disruption of mycolic acid synthesis compromises the integrity of the bacterial cell wall, leading to bacterial death.

Prothionamide_Metabolism Prothionamide Prothionamide (Prodrug) Active_Metabolite Active Metabolite Prothionamide->Active_Metabolite EthA (Monooxygenase) PTH_NAD_Adduct Prothionamide-NAD Adduct Active_Metabolite->PTH_NAD_Adduct + NAD+ InhA_Inhibition Inhibition of InhA PTH_NAD_Adduct->InhA_Inhibition Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis InhA_Inhibition->Mycolic_Acid_Inhibition Cell_Wall_Disruption Bacterial Cell Wall Disruption Mycolic_Acid_Inhibition->Cell_Wall_Disruption

Caption: Prothionamide bioactivation and mechanism of action.

Experimental Protocols: Quantification of Prothionamide using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Prothionamide in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 150 µL of methanol containing the internal standard, this compound (concentration to be optimized based on instrument sensitivity, e.g., 500 ng/mL).

  • Vortex the mixture for 5 minutes to ensure thorough protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 13,000 g) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Sample_Preparation_Workflow Plasma Plasma Sample (50 µL) Vortex Vortex (5 min) Plasma->Vortex Methanol_IS Methanol with This compound (150 µL) Methanol_IS->Vortex Centrifuge Centrifuge (13,000 g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis Data_Analysis_Logic Peak_Area_Analyte Peak Area (Prothionamide) Area_Ratio Calculate Peak Area Ratio Peak_Area_Analyte->Area_Ratio Peak_Area_IS Peak Area (this compound) Peak_Area_IS->Area_Ratio Concentration Determine Concentration of Prothionamide Area_Ratio->Concentration Calibration_Curve Construct Calibration Curve (Known Concentrations) Calibration_Curve->Concentration

References

Synthesis and Purification of Prothionamide-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Prothionamide-d5, a deuterated analog of the second-line antituberculosis drug Prothionamide. The incorporation of deuterium can offer significant advantages in drug development, including improved pharmacokinetic profiles and reduced metabolism. This document outlines a potential synthetic route and purification strategy, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Synthetic Strategy

The synthesis of this compound can be approached by introducing deuterium at the propyl side chain of the molecule. A plausible method involves the use of a deuterated starting material or a deuteration step during the synthesis. While specific literature on this compound synthesis is scarce, a general strategy can be devised based on known synthetic routes for Prothionamide and general methods for deuterium labeling.[1][2]

A feasible approach begins with the alkylation of 4-cyanopyridine with a deuterated propylating agent, followed by thionation to yield the final product.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway 4-Cyanopyridine 4-Cyanopyridine Intermediate 2-(Propyl-d5)-4-cyanopyridine 4-Cyanopyridine->Intermediate Alkylation Propyl-d5-bromide Propyl-d5-bromide (or other deuterated propylating agent) Propyl-d5-bromide->Intermediate This compound This compound Intermediate->this compound Thionation Thionating_Agent Thionating Agent (e.g., Lawesson's reagent, P4S10/Na2S) Thionating_Agent->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and purification of this compound. These are based on established chemical principles and analogous reactions.[3][4]

Synthesis of 2-(Propyl-d5)-4-cyanopyridine
  • Reaction Setup: To a solution of 4-cyanopyridine (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) (1.1 equivalents) at -78 °C.

  • Alkylation: After stirring for 30 minutes, add propyl-d5-bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(propyl-d5)-4-cyanopyridine.

Synthesis of this compound
  • Reaction Setup: Dissolve the crude 2-(propyl-d5)-4-cyanopyridine (1 equivalent) in a suitable solvent (e.g., pyridine or a mixture of water and an organic solvent).

  • Thionation: Add a thionating agent. A common method involves bubbling hydrogen sulfide gas through the solution in the presence of a base like triethylamine. Alternatively, reagents like Lawesson's reagent or a mixture of phosphorus pentasulfide and sodium sulfide can be used.[4]

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The crude this compound may precipitate.

  • Isolation: Collect the crude product by filtration, wash with cold water, and dry under vacuum.

Purification Strategy

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities.[5] A multi-step purification process is recommended.

Diagram of the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography Purity_Analysis Purity Analysis (HPLC, NMR, MS) Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography
  • Stationary Phase: Prepare a silica gel column using a suitable solvent system.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used for elution. The optimal solvent system should be determined by TLC analysis.

  • Elution and Collection: Apply the partially purified product to the column and elute with the chosen mobile phase. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Alkylation 4-Cyanopyridine, Propyl-d5-bromideLDATHF-78 to RT12-1860-70
Thionation 2-(Propyl-d5)-4-cyanopyridineH₂S, TriethylaminePyridineReflux4-670-80
Table 2: Purification Data
Purification StepSolvent SystemRecovery (%)Purity (by HPLC)
Recrystallization Ethanol/Water85-95>98%
Column Chromatography Hexane/Ethyl Acetate Gradient70-85>99.5%
Table 3: Analytical Characterization of this compound
Analytical MethodExpected Result
¹H NMR Signals corresponding to the pyridine ring protons. Absence or significant reduction of signals corresponding to the propyl chain protons.
²H NMR (D NMR) Signal(s) corresponding to the deuterium atoms on the propyl chain.
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of this compound (C₉H₇D₅N₂S).
HPLC Single major peak indicating high purity.

Conclusion

This technical guide provides a foundational framework for the synthesis and purification of this compound. The proposed methods are based on established organic chemistry principles and can be adapted and optimized by researchers in a laboratory setting. The successful synthesis of this compound will enable further investigation into its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of an improved therapeutic agent for tuberculosis.

References

The Critical Role of Isotopic Purity in the Bioanalysis of Prothionamide: A Technical Guide to Prothionamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Prothionamide-d5, the deuterated analog of the second-line anti-tuberculosis drug Prothionamide. It highlights the paramount importance of isotopic purity when this compound is utilized as an internal standard in quantitative bioanalysis. This document details the rationale for using stable isotope-labeled standards, outlines the potential risks associated with isotopic impurities, and provides comprehensive experimental methodologies for the synthesis and, critically, the rigorous assessment of the isotopic purity of this compound using mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction: The Analytical Challenge of Prothionamide

Prothionamide is a thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Effective therapeutic drug monitoring and pharmacokinetic studies are essential to optimize dosing regimens, ensuring efficacy while minimizing toxicity. The accurate quantification of Prothionamide in complex biological matrices such as plasma and serum presents a significant analytical challenge. To address this, stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a form of Prothionamide where five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle modification in mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, while ideally exhibiting identical chemical and physical properties during sample extraction, chromatography, and ionization.

The Imperative of Isotopic Purity

The utility of this compound as an internal standard is directly contingent on its isotopic purity. High isotopic purity ensures that the measured signal for the internal standard is not confounded by the presence of the analyte or other isotopic variants.

2.1. The Impact of Isotopic Impurities

Isotopic impurities in a this compound standard can lead to several analytical errors:

  • Underestimation of the Analyte: If the this compound internal standard contains a significant amount of unlabeled Prothionamide (d0), the response at the mass-to-charge ratio (m/z) of the analyte will be artificially inflated, leading to an underestimation of the true analyte concentration.

  • Inaccurate Calibration Curves: The presence of various deuterated species (d1, d2, d3, d4) can lead to a non-linear relationship between the analyte/internal standard peak area ratio and the analyte concentration, compromising the accuracy of the calibration curve.

  • Compromised Assay Sensitivity: Isotopic impurities can contribute to background noise at the analyte's m/z, potentially limiting the lower limit of quantification (LLOQ) of the assay.

2.2. Quantitative Assessment of Isotopic Purity

A comprehensive assessment of isotopic purity involves determining the distribution of all isotopic species. While a specific certificate of analysis for this compound with this level of detail is not publicly available, a typical high-quality standard would exhibit the following characteristics:

Isotopic SpeciesDescriptionTypical Abundance (%)
d5Fully deuterated Prothionamide> 98%
d4Prothionamide with four deuterium atoms< 2%
d3Prothionamide with three deuterium atoms< 0.5%
d2Prothionamide with two deuterium atoms< 0.1%
d1Prothionamide with one deuterium atom< 0.1%
d0Unlabeled Prothionamide< 0.1%

Note: This table represents a hypothetical, high-purity this compound standard for illustrative purposes.

Synthesis of this compound: A Conceptual Pathway

While a specific, detailed protocol for the synthesis of this compound is proprietary to manufacturers, a plausible synthetic route can be conceptualized based on established methods for deuteration and the synthesis of related thioamides. The deuteration would likely occur on the propyl side chain, as these C-H bonds are more susceptible to exchange or can be built up from a deuterated precursor.

A potential synthetic approach could involve the use of a deuterated propylating agent to introduce the d5-propyl group onto a pyridine ring precursor, followed by conversion of a nitrile or carboxylic acid group at the 4-position to a carbothioamide.

G cluster_0 Preparation of Deuterated Precursor cluster_1 Pyridine Ring Functionalization cluster_2 Thionation Deuterated_Propanol Propanol-d6 Deuterated_Propyl_Bromide 1-Bromopropane-d5 Deuterated_Propanol->Deuterated_Propyl_Bromide Bromination Propylated_Pyridine 2-(Propyl-d5)-4-cyanopyridine Deuterated_Propyl_Bromide->Propylated_Pyridine Alkylation 4_Cyanopyridine 4-Cyanopyridine 4_Cyanopyridine->Propylated_Pyridine Prothionamide_d5 This compound Propylated_Pyridine->Prothionamide_d5 Thionation (e.g., H2S, Lawesson's reagent)

Figure 1. A conceptual synthetic pathway for this compound.

Experimental Protocols for Isotopic Purity Determination

The rigorous determination of isotopic purity is a critical quality control step. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

4.1. Mass Spectrometry for Isotopic Distribution

Objective: To determine the relative abundance of each isotopic species (d0 to d5) of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Direct Infusion or LC-MS Analysis: The sample is introduced into the mass spectrometer either by direct infusion or via liquid chromatography. LC-MS is preferred to separate the analyte from any potential impurities.

  • High-Resolution Mass Spectrum Acquisition: A full scan mass spectrum is acquired in positive ion mode over a narrow m/z range encompassing the expected masses of all isotopic species of Prothionamide.

  • Data Analysis:

    • The exact mass of the protonated molecule for each isotopic species ([M+H]⁺) is calculated.

    • Extracted ion chromatograms (EICs) are generated for each isotopic species using a very narrow mass window (e.g., ±5 ppm).

    • The peak area for each EIC is integrated.

    • The relative abundance of each isotopic species is calculated as a percentage of the total peak area of all isotopic species.

G Sample This compound Sample LC Liquid Chromatography Sample->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Data Mass Spectrum Data HRMS->Data Analysis Isotopic Distribution Analysis Data->Analysis Result Quantitative Purity Report Analysis->Result

Figure 2. Workflow for isotopic purity analysis by LC-HRMS.

4.2. NMR Spectroscopy for Positional Integrity and Enrichment

Objective: To confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6). A sample of unlabeled Prothionamide is also prepared as a reference.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired for both the labeled and unlabeled samples.

  • ²H NMR Acquisition: A deuterium NMR spectrum is acquired for the this compound sample.

  • Data Analysis:

    • In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the propyl chain should be significantly diminished or absent compared to the spectrum of unlabeled Prothionamide. The degree of signal reduction can be used to estimate the extent of deuteration at each position.

    • The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the labeling sites.

The Kinetic Isotope Effect and its Implications

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond can proceed at a slower rate. This is particularly relevant for drug metabolism, which often involves enzymatic oxidation of C-H bonds by cytochrome P450 enzymes.

While this compound is primarily used as an internal standard and is not intended for therapeutic use, understanding the potential for a KIE is important. If the deuteration significantly alters the metabolic rate of the internal standard relative to the analyte, it may not accurately track the analyte's behavior in certain in vivo studies. However, for most in vitro and many in vivo applications where the internal standard and analyte are co-extracted and analyzed simultaneously, the KIE has a negligible impact on the accuracy of quantification.

G Prothionamide Prothionamide (C-H bonds) Metabolism CYP450 Metabolism Prothionamide->Metabolism Faster reaction rate Metabolite Metabolite Metabolism->Metabolite Prothionamide_d5 This compound (C-D bonds) Slow_Metabolism Slower CYP450 Metabolism Prothionamide_d5->Slow_Metabolism Slower reaction rate (Kinetic Isotope Effect) Slow_Metabolite Metabolite (formed slower) Slow_Metabolism->Slow_Metabolite

Figure 3. The kinetic isotope effect on Prothionamide metabolism.

Conclusion: The Foundation of Reliable Bioanalysis

In the pursuit of accurate and reliable bioanalytical data for Prothionamide, the quality of the internal standard is non-negotiable. This compound, when synthesized to a high degree of isotopic purity, serves as a robust tool for correcting analytical variability. A thorough understanding and rigorous assessment of its isotopic purity, utilizing techniques such as high-resolution mass spectrometry and NMR spectroscopy, are fundamental to ensuring the integrity of pharmacokinetic and therapeutic drug monitoring studies. For researchers and drug development professionals, specifying and verifying the isotopic purity of this compound is a critical step in building a foundation of data that is both accurate and defensible.

References

Prothionamide-d5 in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a crucial second-line thioamide antibiotic utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It functions as a prodrug, requiring activation within Mycobacterium tuberculosis to exert its therapeutic effect.[4][5] Understanding the pharmacokinetic and pharmacodynamic properties of prothionamide is paramount for optimizing treatment regimens and overcoming drug resistance. The use of stable isotope-labeled internal standards, such as Prothionamide-d5, is instrumental in achieving accurate quantification of the parent drug in biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the applications of this compound in tuberculosis research, focusing on its role in bioanalytical methodologies. While direct studies detailing the use of this compound are not abundant in publicly available literature, this guide synthesizes information on prothionamide's mechanism, pharmacokinetics, and established bioanalytical principles for analogous deuterated internal standards.

Mechanism of Action of Prothionamide

Prothionamide's mechanism of action is a multi-step process that ultimately disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4]

  • Prodrug Activation: Prothionamide is a prodrug, meaning it is inactive until it is metabolically activated within the mycobacterial cell.[4] This activation is primarily carried out by the enzyme EthA, a flavin monooxygenase.[2][5]

  • Inhibition of InhA: Once activated, prothionamide covalently binds to NAD+ to form an adduct. This adduct then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[4]

  • Mycolic Acid Synthesis Disruption: The inhibition of InhA blocks the synthesis of mycolic acids, which are long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a crucial protective barrier.[2][4]

  • Bacteriostatic/Bactericidal Effect: The disruption of mycolic acid synthesis weakens the cell wall, leading to increased permeability and ultimately resulting in a bacteriostatic or bactericidal effect against Mycobacterium tuberculosis.[4]

G cluster_extracellular Extracellular Prothionamide_ext Prothionamide (Prodrug)

Caption: Mechanism of action of Prothionamide in M. tuberculosis.

Pharmacokinetics of Prothionamide

The pharmacokinetic profile of prothionamide has been investigated in patients with multidrug-resistant tuberculosis. Understanding these parameters is crucial for dosage optimization.

ParameterValue (Mean ± SD)Patient PopulationReference
AUC (0-12h) 11.0 ± 3.7 µg·h/mL17 MDR-TB patients[2][4]
Tmax 3.6 h17 MDR-TB patients[2][4]
t1/2 2.7 h17 MDR-TB patients[2][4]
Dosing Regimen 500 mg/day for weight <50 kg and 750 mg/day for weight >50 kg27 MDR-TB patients[4]

Application of this compound in Bioanalysis

The primary application of this compound in tuberculosis research is as an internal standard for the quantification of prothionamide in biological matrices, such as plasma, using LC-MS/MS. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, but with a different mass-to-charge ratio (m/z). This allows for accurate correction of variations during sample preparation, chromatography, and ionization.

Experimental Protocol: Quantification of Prothionamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

While a specific protocol for this compound is not detailed in the provided search results, a standard methodology can be outlined based on common practices for bioanalytical method validation and the analysis of other anti-tuberculosis drugs.

1. Materials and Reagents:

  • Prothionamide reference standard

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Prepare stock solutions of prothionamide and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the prothionamide stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

  • Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution (this compound).

  • Add a protein precipitation agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Hypothetical):

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution to separate prothionamide from endogenous plasma components.

    • Flow rate: 0.4 mL/min.

    • Injection volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) transitions:

      • Prothionamide: Precursor ion (Q1) -> Product ion (Q3) (to be determined empirically).

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (to be determined empirically, with a mass shift corresponding to the deuterium labeling).

    • Collision energy and other MS parameters to be optimized for maximum signal intensity.

5. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples.

  • Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard) over a defined concentration range.

  • Accuracy and Precision: The closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the measurements, respectively, evaluated at multiple quality control (QC) levels.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of endogenous plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (with Prothionamide) IS_Addition Add this compound (Internal Standard) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Centrifugation Centrifugation Supernatant_Collection Collect Supernatant LC_Separation LC Separation (C18 Column) ESI Electrospray Ionization (Positive Mode) MS_Detection MS/MS Detection (MRM) Data_Analysis Data Analysis (Peak Area Ratio)

Caption: Workflow for Prothionamide quantification in plasma.

Synthesis of Deuterated Prothionamide

A method for the synthesis of d2-Prothionamide has been reported.[1] The approach utilizes alkyl-substituted thianthrenium salts to efficiently and selectively introduce deuterium at the α-position of the alkyl chain through a pH-dependent hydrogen isotope exchange process, with D2O serving as the deuterium source.[6] The resulting α-deuterated alkyl thianthrenium salts, containing two deuterium atoms, demonstrate high selectivity and deuterium incorporation in subsequent electrophilic substitution reactions.[6] While a detailed step-by-step protocol is not publicly available, the general principle involves the metallaphotoredox-catalyzed cross-electrophile coupling of d2-labeled thianthrenium salts.[1][3]

G Alkyl_TT_Salt Alkyl-Thianthrenium Salt HIE Hydrogen Isotope Exchange (D2O, pH-dependent) Alkyl_TT_Salt->HIE d2_Alkyl_TT_Salt d2-Alkyl-Thianthrenium Salt HIE->d2_Alkyl_TT_Salt Metallaphotoredox_Coupling Metallaphotoredox Cross-Electrophile Coupling d2_Alkyl_TT_Salt->Metallaphotoredox_Coupling Coupling_Partner Coupling Partner Coupling_Partner->Metallaphotoredox_Coupling d2_Prothionamide d2-Prothionamide Metallaphotoredox_Coupling->d2_Prothionamide

Caption: General synthesis pathway for d2-Prothionamide.

Conclusion

This compound is a valuable tool for researchers and drug development professionals in the field of tuberculosis. Its primary application as an internal standard in LC-MS/MS bioanalytical methods allows for the accurate and precise quantification of prothionamide in biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and the overall optimization of treatment regimens for MDR-TB. While specific, detailed protocols for the use of this compound are not widely published, the principles and methodologies outlined in this guide provide a solid foundation for the development and validation of such assays. The continued use of deuterated internal standards like this compound will undoubtedly contribute to a deeper understanding of prothionamide's clinical pharmacology and aid in the global fight against tuberculosis.

References

The Role of Prothionamide-d5 in Leprosy Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, continues to present therapeutic challenges, particularly with the emergence of drug-resistant strains. Prothionamide, a second-line thioamide antibiotic, serves as a crucial component in multidrug therapy regimens for leprosy. This technical guide provides an in-depth exploration of prothionamide's mechanism of action, its clinical application in leprosy, and introduces the prospective role of its deuterated analog, Prothionamide-d5, in enhancing therapeutic outcomes. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to improve the pharmacokinetic and safety profile of prothionamide, potentially leading to more effective and tolerable treatment options for leprosy. This document details the underlying scientific principles, presents relevant quantitative data, outlines key experimental protocols, and visualizes the critical pathways involved in the action and development of these compounds.

Prothionamide: Mechanism of Action and Clinical Use in Leprosy

Prothionamide (PTH) is a structural analog of ethionamide and a cornerstone in the treatment of multidrug-resistant mycobacterial infections, including leprosy.[1][2] It functions as a prodrug, requiring bioactivation within the mycobacterial cell to exert its therapeutic effect.[3][4]

Bioactivation and Molecular Target

The bactericidal activity of prothionamide is contingent on a multi-step intracellular process:

  • Enzymatic Activation: Prothionamide is activated by the enzyme EthA, a flavin monooxygenase encoded by the ethA gene in Mycobacterium leprae.[3][4] The expression of EthA is negatively regulated by the transcriptional repressor EthR.[4][5]

  • Adduct Formation: The activated prothionamide metabolite reacts with nicotinamide adenine dinucleotide (NAD) to form a covalent prothionamide-NAD (PTH-NAD) adduct.[1][6][7]

  • Target Inhibition: This PTH-NAD adduct is a potent, tight-binding inhibitor of the enzyme InhA, an enoyl-acyl carrier protein (ACP) reductase.[1][3][6]

  • Disruption of Cell Wall Synthesis: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the synthesis of mycolic acids.[3][8] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust mycobacterial cell wall. Inhibition of InhA disrupts this synthesis, leading to a compromised cell wall and subsequent bacterial death.[3][8]

Prothionamide_Activation Prothionamide Activation and Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular (M. leprae) Prothionamide Prothionamide (Prodrug) PTH_inside Prothionamide Prothionamide->PTH_inside Enters Cell EthA EthA (Monooxygenase) PTH_inside->EthA Activation Activated_PTH Activated Prothionamide EthA->Activated_PTH NAD NAD PTH_NAD PTH-NAD Adduct InhA InhA (Enoyl-ACP Reductase) PTH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to EthR EthR (Repressor) EthR->EthA Represses Expression Activated_PTHNAD Activated_PTHNAD Activated_PTHNAD->PTH_NAD

Caption: Prothionamide activation pathway and its inhibitory effect on mycolic acid synthesis.

Clinical Efficacy and Quantitative Data

Clinical studies have demonstrated the efficacy of prothionamide in the treatment of lepromatous leprosy.[9] It exhibits a rapid bactericidal effect and contributes to significant clinical improvement.[9][10]

Study Parameter Study 1 (1982-1984)[9][11] Study 2 (1985)[10]
Patient Population 50 untreated lepromatous leprosy patients20 untreated lepromatous leprosy patients
Dosage Regimens 250 mg or 500 mg (monotherapy, 6x/week)250 mg or 500 mg (monotherapy, daily)
Treatment Duration 6 months2 months
Clinical Improvement 83% of patientsHealing of mucosal ulcers in 13 of 16 cases
Bacteriological Outcome 500 mg dose showed more rapid loss of M. leprae viability than 250 mg. Prothionamide was superior to ethionamide at equivalent doses.Nasal smears became negative in all cases within 2 months. Mouse footpad inoculations became non-infective in all cases.

In addition to clinical efficacy, in-vitro studies have quantified the potent activity of the prothionamide-NAD adduct.

In-Vitro Parameter Value Target
Minimum Inhibitory Concentration (MIC) ~0.5 µg/mLM. tuberculosis[7]
Inhibition Constant (Ki) 11 ± 6 nMM. leprae InhA[1]

The Rationale for this compound in Leprosy Drug Development

While prothionamide is effective, its clinical use can be limited by adverse effects, including gastrointestinal disturbances and hepatotoxicity.[12][13] Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope deuterium, presents a validated approach to improving a drug's metabolic profile.[14][15]

The Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes, occur at a slower rate when a C-D bond is present at the metabolic site.[][17] This can lead to several therapeutic advantages:

  • Reduced Metabolic Rate: Slower metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).[17]

  • Improved Pharmacokinetic Profile: This may allow for lower or less frequent dosing, improving patient adherence.[15]

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed via C-H bond cleavage, deuteration at that site can redirect metabolism towards safer pathways, enhancing the drug's safety profile.[18]

  • Increased Efficacy: Higher plasma concentrations of the parent drug can lead to enhanced therapeutic effects.[17]

Potential Advantages of this compound

Although specific preclinical or clinical data for this compound are not yet publicly available, the principles of deuteration allow for the formulation of a strong hypothesis regarding its potential benefits. The "d5" designation implies the replacement of five hydrogen atoms with deuterium. Based on prothionamide's structure, these are likely located on the propyl side chain, a potential site for metabolic oxidation.

Hypothesized Advantages of this compound:

  • Enhanced Metabolic Stability: Deuteration of the propyl group could slow its metabolism, leading to higher and more sustained plasma concentrations of the active drug.

  • Reduced Hepatotoxicity: If oxidative metabolism of the side chain contributes to the formation of reactive metabolites linked to liver injury, this compound could exhibit a more favorable safety profile.

  • Improved Therapeutic Index: By potentially increasing efficacy (due to higher exposure) and decreasing toxicity, the therapeutic window of prothionamide could be widened.

  • Dose Reduction: A more robust pharmacokinetic profile might allow for the administration of lower daily doses, which could reduce the incidence of dose-dependent side effects like gastrointestinal intolerance.[13]

Conceptual Drug Development Workflow

The development of this compound would follow a structured preclinical and clinical pathway, directly comparing its properties to the parent compound.

Drug_Development_Workflow Conceptual Workflow for this compound Development cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Synthesis Synthesis & Characterization (Prothionamide vs. This compound) In_Vitro In Vitro Assays - Metabolic Stability (microsomes) - Anti-mycobacterial Activity (MIC) - Cytotoxicity In_Vivo_PK In Vivo Pharmacokinetics (Animal Model) - Cmax, T1/2, AUC - Bioavailability In_Vitro->In_Vivo_PK Go/No-Go In_Vivo_Tox Toxicology Studies - Acute & Chronic Toxicity - Hepatotoxicity Assessment In_Vivo_PK->In_Vivo_Tox In_Vivo_Efficacy Efficacy Studies (e.g., Mouse Footpad Model) In_Vivo_Tox->In_Vivo_Efficacy Go/No-Go Phase_I Phase I (Healthy Volunteers) - Safety, Tolerability, PK In_Vivo_Efficacy->Phase_I IND Filing Phase_II Phase II (Leprosy Patients) - Dose-Ranging, Efficacy Signal Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) - Comparative Efficacy & Safety Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A streamlined workflow for the development and evaluation of this compound.

Key Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of new anti-leprosy agents. Below are representative methodologies for critical preclinical assessments.

Protocol: Cell-Based Bioactivation Assay

This protocol is designed to confirm that a thioamide prodrug is activated by EthA to an InhA inhibitor, based on methods described in the literature.[1][6]

Objective: To determine if this compound, like prothionamide, is activated by EthA to form an adduct that inhibits InhA.

Materials:

  • E. coli expression vector system.

  • Genes for M. lepraeethA and inhA.

  • E. coli expression strain (e.g., BL21).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Prothionamide and this compound.

  • Cell lysis buffer (e.g., BugBuster).

  • Ni-NTA affinity chromatography resin.

  • InhA enzyme activity assay components (e.g., NADH, crotonyl-CoA).

  • Spectrophotometer.

  • LC-MS system for adduct identification.

Methodology:

  • Vector Construction: Co-clone the M. leprae ethA and His-tagged inhA genes into a suitable E. coli expression vector.

  • Protein Co-expression: a. Transform the expression vector into E. coli. b. Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8. c. Add this compound (or Prothionamide as a control) to a final concentration of ~50-100 µM. d. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 16-20 hours at 18°C.

  • Protein Purification: a. Harvest cells by centrifugation. b. Lyse the cells using lysis buffer and sonication. c. Clarify the lysate by centrifugation. d. Purify the His-tagged InhA (potentially complexed with the PTH-d5-NAD adduct) from the supernatant using Ni-NTA affinity chromatography.

  • Activity Assay: a. Measure the enzymatic activity of the purified InhA by monitoring the oxidation of NADH at 340 nm in the presence of its substrate, crotonyl-CoA. b. Compare the activity of InhA purified from cells grown with this compound versus cells grown without the drug. A significant reduction in activity indicates the formation of an inhibitory adduct.

  • Adduct Identification (Optional): a. Subject the purified, inhibited InhA to denaturation and analysis by LC-MS. b. Search for a mass peak corresponding to the predicted mass of the PTH-d5-NAD adduct.

Protocol: In Vivo Efficacy Assessment (Mouse Footpad Model)

This classic model remains a gold standard for evaluating the bactericidal activity of anti-leprosy drugs in vivo.[10]

Objective: To compare the in vivo bactericidal activity of this compound and prothionamide against M. leprae.

Materials:

  • BALB/c or athymic nude mice.

  • Viable M. leprae bacilli (e.g., from an infected armadillo).

  • Hanks' balanced salt solution (HBSS).

  • Prothionamide and this compound formulated for oral gavage.

  • Microscope slides, acid-fast staining reagents.

Methodology:

  • Infection: a. Prepare a standardized inoculum of M. leprae in HBSS. b. Inoculate the hind footpads of mice with approximately 5 x 10³ bacilli.

  • Treatment: a. Allow the infection to establish for 3-4 months until the bacterial count reaches ~10⁶ bacilli per footpad. b. Randomize mice into treatment groups: Vehicle control, Prothionamide (e.g., 25 mg/kg), and this compound (equimolar dose). c. Administer treatment daily via oral gavage for a specified period (e.g., 8-12 weeks).

  • Assessment of Viability: a. At the end of the treatment period, harvest the footpad tissue. b. Homogenize the tissue and perform serial dilutions. c. Inoculate the footpads of a new cohort of naive mice with the dilutions from each treatment group. d. After 8-12 months, harvest the footpads of the new cohort and enumerate the acid-fast bacilli (AFB).

  • Data Analysis: a. The number of mice in the second cohort that develop an infection at each dilution is used to calculate the proportion of viable M. leprae remaining after treatment. b. A significant reduction in the number of viable bacilli in the this compound group compared to the Prothionamide group indicates superior bactericidal activity.

Conclusion and Future Directions

Prothionamide is an indispensable tool in the fight against leprosy. The application of deuteration chemistry to create this compound offers a scientifically grounded strategy to enhance its therapeutic properties. The anticipated improvements in metabolic stability and safety could translate into a more effective and better-tolerated regimen for patients, particularly those requiring long-term treatment for multidrug-resistant leprosy.

The path forward requires a systematic preclinical evaluation of this compound, focusing on comparative pharmacokinetics, toxicology, and efficacy against M. leprae. Positive outcomes from these studies would provide a strong rationale for advancing this next-generation thioamide into clinical trials, with the ultimate goal of providing a superior treatment option to eradicate leprosy.

References

Methodological & Application

Prothionamide-d5 as an Internal Standard in LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line antituberculosis agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of prothionamide in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variability in sample preparation, matrix effects, and instrument response. Prothionamide-d5, a deuterated analog of prothionamide, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z). This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of prothionamide in human plasma by LC-MS/MS.

Principle

The method involves the extraction of prothionamide and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of prothionamide to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Analytes and Internal Standard:

    • Prothionamide (analytical standard)

    • This compound (internal standard)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

    • Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Prothionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of prothionamide in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Prothionamide Working Solutions: Prepare serial dilutions of the prothionamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To each tube, add 50 µL of the respective sample (blank plasma, plasma spiked with calibration standards or QCs, or study sample).

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow Sample Plasma Sample (50 µL) IS Add this compound IS (20 µL of 100 ng/mL) Sample->IS Vortex1 Vortex IS->Vortex1 PPT Protein Precipitation (200 µL Acetonitrile) Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Figure 1. Workflow for the protein precipitation-based sample preparation of plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Prothionamide181.1121.1Optimize for system
This compound 186.1 126.1 Optimize for system

Note: The MRM transition for this compound is proposed based on the stable incorporation of five deuterium atoms and the common fragmentation pathway of the thioamide moiety. This transition should be confirmed and optimized during method development.

G cluster_lcms LC-MS/MS Analysis Logic LC Liquid Chromatography Separation of Prothionamide and this compound ESI Electrospray Ionization + Ionization LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector {Detector|Signal Acquisition} Q3->Detector

Figure 2. Logical flow of the LC-MS/MS analysis process.

Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of prothionamide into the blank matrix. A typical calibration range is 0.1 to 10 µg/mL. The linearity of the curve should be evaluated using a weighted linear regression model (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

Calibration StandardConcentration (µg/mL)
STD 10.1
STD 20.2
STD 30.5
STD 41.0
STD 52.5
STD 65.0
STD 77.5
STD 810.0
Accuracy and Precision

Accuracy and precision should be determined by analyzing QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high. Both intra-day and inter-day accuracy and precision should be evaluated. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

QC LevelConcentration (µg/mL)
LLOQ0.1
Low QC0.3
Mid QC3.0
High QC8.0
Recovery and Matrix Effect

The extraction recovery of prothionamide should be consistent across different concentrations. The matrix effect should be evaluated to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard. The use of this compound is expected to effectively compensate for any matrix effects.[1]

ParameterExpected Result
Recovery Consistent and reproducible across QC levels
Matrix Effect Minimal, with CV ≤ 15% for the IS-normalized matrix factor
Stability

The stability of prothionamide in plasma should be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (µg/mL) Regression Model

| Prothionamide | 0.1 - 10.0 | 1/x² weighted | >0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (µg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.1 <20 80-120 <20 80-120
Low QC 0.3 <15 85-115 <15 85-115
Mid QC 3.0 <15 85-115 <15 85-115

| High QC | 8.0 | <15 | 85-115 | <15 | 85-115 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of prothionamide in human plasma using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings. Proper method validation is essential to ensure the reliability of the results.

References

Application Notes and Protocols: Preparation of Prothionamide-d5 Solution for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prothionamide is a second-line antituberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Accurate quantification of prothionamide in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Prothionamide-d5, a stable isotope-labeled analog of prothionamide, is an ideal internal standard for quantitative analysis by mass spectrometry[2]. Its use compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision in bioanalytical methods[3]. This document provides a detailed protocol for the preparation of this compound solutions for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Properties of this compound

PropertyValue
Molecular Formula C₉H₇D₅N₂S
Molecular Weight 185.30 g/mol
Appearance Yellow Crystalline Powder
Solubility Soluble in ethanol, methanol, and DMSO. Insoluble in water.[4]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dimethyl sulfoxide (DMSO) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of this compound powder and transfer it to a clean 1.5 mL microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • This stock solution should be stored at -20°C in a tightly sealed container.

Preparation of Intermediate and Working Standard Solutions
  • Intermediate Stock Solution (10 µg/mL):

    • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube.

    • Add 990 µL of methanol to the tube.

    • Vortex thoroughly to ensure homogeneity.

  • Working Internal Standard Solution (100 ng/mL):

    • Pipette 10 µL of the 10 µg/mL intermediate stock solution into a clean microcentrifuge tube.

    • Add 990 µL of methanol to the tube.

    • Vortex thoroughly. This working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples.

The concentration of the working internal standard should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer.

Sample Preparation for Plasma Analysis

This protocol is based on a typical protein precipitation method for plasma samples.

  • Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.

  • In a clean microcentrifuge tube, add 50 µL of plasma sample (calibration standard, QC, or unknown).

  • Add 10 µL of the 100 ng/mL this compound working internal standard solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold methanol to precipitate the plasma proteins[2].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Example)

The following are example parameters and should be optimized for the specific instrument and application.

ParameterRecommended Setting
LC Column C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution Start with 5-10% B, ramp to 90-95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Prothionamide Transition To be determined empirically (e.g., m/z 181.1 -> 164.1)
This compound Transition To be determined empirically (e.g., m/z 186.1 -> 169.1)

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for prothionamide using a deuterated internal standard. The data is based on a published method for the analysis of prothionamide in human plasma[3].

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (mg/L)Correlation Coefficient (r²)
Prothionamide0.2 - 10> 0.993

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
ProthionamideLow QC< 11.4%< 11.4%-5.8% to 14.6%
Medium QC< 11.4%< 11.4%-5.8% to 14.6%
High QC< 11.4%< 11.4%-5.8% to 14.6%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock 1. Prepare 1 mg/mL This compound Stock (Methanol) intermediate 2. Prepare 10 µg/mL Intermediate Solution stock->intermediate 1:100 Dilution working 3. Prepare 100 ng/mL Working IS Solution intermediate->working 1:100 Dilution spike 5. Spike with 10 µL Working IS Solution working->spike plasma 4. Aliquot 50 µL Plasma Sample plasma->spike precipitate 6. Add 300 µL Cold Methanol (Protein Precipitation) spike->precipitate centrifuge 7. Centrifuge (14,000 rpm, 10 min) precipitate->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant lcms 9. Inject into LC-MS/MS System supernatant->lcms

Caption: Experimental workflow for this compound solution preparation and sample analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometry prothionamide Prothionamide ms_detection LC-MS/MS Detection Co-elution Similar Ionization Mass Difference prothionamide->ms_detection prothionamide_d5 This compound prothionamide_d5->ms_detection quantification Accurate Quantification ms_detection->quantification Correction for Variability

Caption: Role of this compound as an internal standard in mass spectrometry.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Prothionamide-d5 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prothionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis.[1][2] It is a thioamide drug that requires metabolic activation to exert its antimycobacterial effect.[3] For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard, such as Prothionamide-d5, is essential for accurate quantification by mass spectrometry. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and a standard protocol for its analysis. The deuterium labeling on the propyl group provides a distinct mass shift, enabling its use as an ideal internal standard.

Quantitative Data Summary

The mass spectral data for Prothionamide and its deuterated analog, this compound, are summarized below. The fragmentation of this compound, where the five deuterium atoms are located on the propyl group, shows characteristic mass shifts in the fragment ions that retain this moiety.

CompoundPrecursor Ion [M+H]+ (m/z)Major Fragment Ions (m/z)Putative Neutral Loss
Prothionamide181.08153.08C2H4 (ethylene)
148.06SH + NH3
121.09CSNH2 (thioformamide)
This compound186.11154.09C2H2D2
153.09SH + NH3
126.12CSNH2 (thioformamide)

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in a biological matrix, such as plasma, for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound) at a suitable concentration.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is suitable.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.0.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Prothionamide: 181.1 → 121.1

    • This compound: 186.1 → 126.1

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Visualization of Fragmentation Pathway

The proposed fragmentation pathway for this compound is illustrated below. The protonated molecule undergoes collision-induced dissociation, leading to the formation of characteristic product ions.

G precursor This compound [M+H]⁺ m/z = 186.11 fragment1 [M+H - C₂H₂D₂]⁺ m/z = 154.09 precursor->fragment1 - C₂H₂D₂ fragment2 [M+H - CSNH₂]⁺ m/z = 126.12 precursor->fragment2 - CSNH₂ fragment3 [M+H - H₂S]⁺ m/z = 153.09 precursor->fragment3 - H₂S

Caption: Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols for Monitoring Patient Adherence to Tuberculosis Treatment Using Prothionamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a crucial second-line thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Ensuring patient adherence to the long and often arduous treatment regimen is paramount for therapeutic success and to prevent the emergence of further drug resistance. Therapeutic Drug Monitoring (TDM) is a clinical tool used to optimize dosing and can also serve as an objective measure of patient adherence.[2][3]

These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of prothionamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Prothionamide-d5, is central to this method, ensuring high accuracy and precision by correcting for variability in sample preparation and instrument response.[4][5][6] While a specific validated method for this compound was not found in the literature, this document presents a proposed method based on established and validated LC-MS/MS assays for prothionamide and other anti-TB drugs.[7]

Principle of the Method

The quantification of prothionamide in a biological matrix, such as plasma, is achieved by LC-MS/MS. This technique offers high sensitivity and selectivity.[7] The method involves the addition of a known concentration of an internal standard (this compound) to the plasma sample. Both the analyte (prothionamide) and the internal standard are extracted from the plasma, chromatographically separated, and then detected by a mass spectrometer.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both prothionamide and this compound are monitored. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of prothionamide in the sample, based on a calibration curve. The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus compensating for matrix effects and improving the robustness of the assay.[4][5]

Prothionamide's Mechanism of Action

Prothionamide is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus. The bacterial enzyme EthA, a flavin monooxygenase, activates prothionamide. The activated form of the drug then targets and inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. The disruption of mycolic acid synthesis weakens the cell wall, leading to a bacteriostatic or bactericidal effect.

prothionamide_pathway prothionamide Prothionamide (Prodrug) ethA Mycobacterial EthA (Flavin Monooxygenase) prothionamide->ethA Activation active_prothionamide Activated Prothionamide ethA->active_prothionamide inhA InhA (Enoyl-ACP Reductase) active_prothionamide->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for bactericidal Bacteriostatic/Bactericidal Effect cell_wall->bactericidal Disruption leads to

Prothionamide's Mechanism of Action

Experimental Protocols

This section outlines a proposed experimental protocol for the quantification of prothionamide in human plasma using this compound as an internal standard. This protocol is adapted from validated methods for similar analytes.[7][8][9]

Materials and Reagents
  • Prothionamide analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • 96-well plates

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)

  • Analytical column (e.g., Atlantis T3 column or equivalent)[7]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of prothionamide and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the prothionamide stock solution in a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, QC, or patient sample) into a 96-well plate.

  • Add 150 µL of the internal standard working solution in methanol to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

experimental_workflow start Start: Plasma Sample (Calibrator, QC, or Patient) add_is Add this compound Internal Standard Solution start->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex (5 min) protein_precipitation->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Sample Preparation Workflow
LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Table 1: Proposed Liquid Chromatography Conditions

ParameterRecommended Setting
Column Atlantis T3, 3 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate

Table 2: Proposed Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Nebulizer Gas 20 psi

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Prothionamide 181.1164.1100
Prothionamide181.1121.1100
This compound 186.1169.1100
This compound186.1126.1100

Note: The bolded transitions are proposed for quantification, while the second transition can be used for confirmation. These transitions are based on the structure of prothionamide and common fragmentation patterns and require experimental optimization.

Data Presentation and Analysis

Method Validation

The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard.

  • Linearity: The calibration curve should be linear over the expected concentration range in patient samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

  • Recovery and Matrix Effect: The extraction recovery and matrix effect should be assessed to ensure they are consistent and compensated for by the internal standard.

  • Stability: The stability of prothionamide in plasma under various storage and processing conditions should be evaluated.

Table 4: Representative Method Validation Data (Adapted from a validated method for prothionamide[7])

ParameterProthionamide
Linearity Range (mg/L) 0.2 - 10
Correlation Coefficient (r²) > 0.993
Intra-day Precision (%CV) < 11.4%
Inter-day Precision (%CV) < 11.4%
Intra-day Accuracy (%Bias) -5.8% to 14.6%
Inter-day Accuracy (%Bias) -5.8% to 14.6%
Matrix Effect Compensated by isotope-labeled internal standard
Recovery Compensated by isotope-labeled internal standard
Patient Sample Analysis and Adherence Monitoring

Once the method is validated, it can be used to analyze patient plasma samples. The presence of prothionamide above the lower limit of quantification confirms recent ingestion of the medication. The concentration levels can also be used to ensure they fall within the therapeutic range, although this application note focuses on adherence. A result below the limit of detection would indicate non-adherence.

adherence_logic patient_sample Patient Plasma Sample lc_ms_analysis LC-MS/MS Analysis for Prothionamide patient_sample->lc_ms_analysis concentration_result Prothionamide Concentration Result lc_ms_analysis->concentration_result above_lloq Adherence Confirmed concentration_result->above_lloq > LLOQ below_lloq Non-Adherence Indicated concentration_result->below_lloq < LLOQ

Logical Flow for Adherence Monitoring

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantitative determination of prothionamide in human plasma. This methodology is a powerful tool for therapeutic drug monitoring, which is essential for managing MDR-TB treatment. By providing a definitive measure of drug ingestion, this assay can be instrumental in monitoring and improving patient adherence, ultimately contributing to better treatment outcomes and curbing the spread of drug-resistant tuberculosis.

References

Application Notes and Protocols: Prothionamide-d5 in Drug Metabolism and DMPK Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line antitubercular agent, a thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires metabolic activation within Mycobacterium tuberculosis to exert its therapeutic effect. Understanding the drug metabolism and pharmacokinetic (DMPK) properties of prothionamide is crucial for optimizing its efficacy and safety. Prothionamide-d5, a deuterated analog of prothionamide, serves as an invaluable tool in these studies, primarily as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice in bioanalytical method development, as it helps to correct for variability in sample processing and matrix effects, thereby improving the accuracy and precision of the analytical method.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in key DMPK studies of prothionamide.

Data Presentation

Table 1: Pharmacokinetic Parameters of Prothionamide in Patients with Multidrug-Resistant Tuberculosis

The following table summarizes the pharmacokinetic parameters of prothionamide observed in adult patients with MDR-TB. These values are essential for understanding the absorption, distribution, metabolism, and excretion of the drug in a clinical setting.

ParameterMean ValueStandard DeviationUnitsReference
AUC (0-12h)11.03.7µg·h/mL[4][5]
CmaxNot Reported-µg/mL-
Tmax3.6-h[4][5]
t1/2 (half-life)2.7-h[4][5]

AUC (0-12h): Area under the plasma concentration-time curve from 0 to 12 hours. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.

Table 2: LC-MS/MS Method Validation Parameters for Prothionamide Analysis using a Deuterated Internal Standard

This table outlines typical validation parameters for an LC-MS/MS method for the quantification of prothionamide in a biological matrix, utilizing a deuterated internal standard like this compound.

ParameterAcceptance CriteriaTypical PerformanceReference
Linearity (r²)≥ 0.99> 0.993[1]
Lower Limit of Quantification (LLOQ)S/N > 10, Precision < 20%, Accuracy 80-120%0.2 mg/L[1]
Precision (CV%)< 15% (except LLOQ < 20%)< 11.4%[1]
Accuracy (% Bias)± 15% (except LLOQ ± 20%)-5.8% to 14.6%[1]
RecoveryConsistent, precise, and reproducible91.4% - 109.7%[1]
Matrix EffectIS-normalized factor CV < 15%95.7% - 112.5%[1]
Stability (Benchtop, Freeze-Thaw, Autosampler)% Change < 15%Degradation > 15% after 72h at RT for Prothionamide[1]

r²: Coefficient of determination; S/N: Signal-to-noise ratio; CV: Coefficient of variation; RT: Room Temperature.

Experimental Protocols

Protocol for Quantitative Analysis of Prothionamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the accurate quantification of prothionamide in human plasma, a critical component of pharmacokinetic studies.

Objective: To determine the concentration of prothionamide in human plasma samples.

Materials:

  • Human plasma samples

  • Prothionamide analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Trichloroacetic acid (TCA)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., with a C18 column)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of prothionamide in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the prothionamide stock solution with drug-free human plasma to prepare calibration standards at concentrations ranging from 0.2 to 10 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).

    • Vortex briefly.

    • Add 200 µL of ACN containing 1% TCA to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 analytical column (e.g., Atlantis T3).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: A suitable gradient to ensure separation of prothionamide from endogenous plasma components.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the appropriate precursor to product ion transitions for prothionamide and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of prothionamide to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of prothionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: Workflow for Prothionamide Quantification in Plasma

G cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation reagents Prothionamide + HLM start Initiate with NADPH reagents->start incubate Incubate & Shake start->incubate tp0 Time 0 tp5 Time 5 tp15 Time 15 tp30 Time 30 tp60 Time 60 quench Quench with ACN + this compound tp0->quench tp5->quench tp15->quench tp30->quench tp60->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate t1/2 and Clint lcms->calc G prothionamide Prothionamide (Prodrug) ethA EthA (Monooxygenase) prothionamide->ethA Metabolic Activation active_metabolite Active Metabolite ethA->active_metabolite inhA InhA (Enoyl-ACP reductase) active_metabolite->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes inhA->mycolic_acid cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for bactericidal Bactericidal/Bacteriostatic Effect cell_wall->bactericidal Disruption leads to

References

Troubleshooting & Optimization

Prothionamide-d5 Signal Suppression in Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Prothionamide-d5 signal suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Prothionamide, an anti-tuberculosis drug. In mass spectrometry-based bioanalysis, it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the preferred choice for quantitative assays because they have nearly identical physicochemical properties to the analyte of interest (Prothionamide) and co-elute during chromatography. This allows for the correction of variability in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.[1]

Q2: What is signal suppression and why does it occur?

Signal suppression, a common form of matrix effect in liquid chromatography-mass spectrometry (LC-MS), is the reduction in the ionization efficiency of the analyte of interest due to the presence of co-eluting compounds from the sample matrix.[2] This competition for ionization can lead to a decreased signal intensity for the analyte and its internal standard, potentially compromising the accuracy and sensitivity of the assay.

Q3: What are the common causes of this compound signal suppression?

The primary causes of signal suppression for this compound in biological matrices such as plasma or serum include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression.

  • Sample Quality: Hemolyzed samples, which contain lysed red blood cells, are known to cause significant signal suppression.[3][4]

  • Sample Preparation: Inadequate removal of matrix components during sample preparation can lead to co-elution and suppression.

  • Chromatography: Poor chromatographic separation of this compound from interfering matrix components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound signal suppression issues.

Step 1: Initial Assessment - Identifying Signal Suppression

The first step is to determine if signal suppression is occurring.

  • Monitor Internal Standard Response: A significant decrease or high variability in the this compound peak area across a batch of samples compared to the response in a neat solution is a strong indicator of matrix effects.

  • Post-Column Infusion Experiment: This experiment can qualitatively identify regions in the chromatogram where suppression occurs. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at the retention times of interfering compounds.[5]

Step 2: Investigating the Root Cause

Once signal suppression is confirmed, the next step is to identify the cause.

  • Sample Inspection: Visually inspect plasma or serum samples for signs of hemolysis (pink or red discoloration). Hemolysis is a known cause of signal suppression for Prothionamide.[6]

  • Review Sample Preparation Protocol: Evaluate the effectiveness of your current sample preparation method in removing common sources of interference like phospholipids.

Step 3: Implementing Corrective Actions

Based on the suspected cause, implement the following solutions:

  • For Hemolyzed Samples:

    • Sample Dilution: Diluting the hemolyzed sample with the mobile phase or a surrogate matrix can effectively reduce the concentration of interfering components and alleviate signal suppression.[6] It is crucial to validate that the diluted concentration is still above the lower limit of quantitation (LLOQ).

  • For General Matrix Effects:

    • Optimize Sample Preparation:

      • Protein Precipitation (PPT): While a simple and fast method, it may not be sufficient to remove all interfering components.

      • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by selectively isolating the analyte from the matrix.

    • Improve Chromatographic Separation:

      • Modify the gradient elution profile to better separate this compound from the matrix components.

      • Consider using a different stationary phase or a column with a smaller particle size for higher resolution.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the signal intensity of an internal standard in a bioanalytical LC-MS/MS assay. While specific data for this compound is not publicly available in this format, this representative data illustrates the general trend observed for small molecules in plasma.

Sample Preparation MethodInternal Standard Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)85 ± 565 ± 1055 ± 8
Liquid-Liquid Extraction (LLE)92 ± 488 ± 781 ± 6
Solid-Phase Extraction (SPE)95 ± 397 ± 492 ± 5
  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The degree of ion suppression or enhancement. A value of 100% indicates no matrix effect.

  • Overall Process Efficiency: The combined effect of recovery and matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank plasma is extracted using the chosen sample preparation method. The extracted blank matrix is then spiked with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank plasma is spiked with this compound before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the Sample: Load the plasma sample (pre-treated with a buffer if necessary) onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute the Analyte: Elute Prothionamide and this compound with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Signal_Suppression_Pathway cluster_Source Source of Interference cluster_Process Analytical Process cluster_Outcome Outcome Biological_Matrix Biological Matrix (Plasma, Serum) Endogenous_Components Endogenous Components (Phospholipids, Salts, Proteins) Biological_Matrix->Endogenous_Components Hemolysis Hemolysis Biological_Matrix->Hemolysis Co-elution Co-elution with This compound Endogenous_Components->Co-elution Hemolysis->Co-elution Ion_Source Mass Spectrometer Ion Source Co-elution->Ion_Source Ion_Competition Competition for Ionization Ion_Source->Ion_Competition Signal_Suppression Signal Suppression of This compound Ion_Competition->Signal_Suppression

Caption: Signaling pathway illustrating the causes of signal suppression.

Troubleshooting_Workflow Start Start: This compound Signal Issue Check_IS Monitor Internal Standard (IS) Response Variability Start->Check_IS Suppression_Detected Signal Suppression Detected? Check_IS->Suppression_Detected Inspect_Sample Inspect Sample for Hemolysis Suppression_Detected->Inspect_Sample Yes No_Issue No Apparent Issue Suppression_Detected->No_Issue No Hemolysis_Present Hemolysis Present? Inspect_Sample->Hemolysis_Present Dilute_Sample Dilute Sample and Re-analyze Hemolysis_Present->Dilute_Sample Yes Optimize_Prep Optimize Sample Preparation (LLE or SPE) Hemolysis_Present->Optimize_Prep No End End: Issue Resolved Dilute_Sample->End Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Optimize_Chroma->End

Caption: A logical workflow for troubleshooting this compound signal suppression.

References

Technical Support Center: Prothionamide-d5 Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the recovery of Prothionamide-d5 from various biological matrices. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your bioanalytical method development.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Extraction: The chosen solvent may not be optimal for this compound's polarity.- Adjust Solvent Polarity: For liquid-liquid extraction (LLE), test solvents with varying polarities. For solid-phase extraction (SPE), ensure the elution solvent is strong enough to displace the analyte from the sorbent.[1] - Optimize pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Adjust the pH to ensure this compound is in a neutral, extractable form.
Analyte Degradation: Prothionamide, as a thioamide, may be susceptible to degradation under certain conditions (e.g., harsh pH, high temperature).- Control Temperature: Perform extraction steps at reduced temperatures (e.g., on ice) to minimize degradation. - Protect from Light: If the compound is light-sensitive, conduct experiments under amber or low-light conditions.[1]
Insufficient Phase Separation (LLE): Emulsion formation can trap the analyte and prevent efficient transfer to the organic phase.- Centrifugation: Increase centrifugation time and/or speed to break up emulsions. - Salt Addition: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote phase separation.
Inefficient Elution (SPE): The elution solvent may be too weak to fully recover the analyte from the SPE sorbent.- Increase Elution Solvent Strength: Use a stronger elution solvent or increase the proportion of the strong solvent in the elution mixture. - Multiple Elutions: Perform two or three smaller volume elutions instead of one large volume elution.
High Variability in Recovery Inconsistent Sample Processing: Minor variations in manual extraction procedures can lead to significant differences in recovery.- Standardize Procedures: Ensure consistent vortexing times, incubation periods, and solvent volumes for all samples. - Automation: Where possible, use automated liquid handling systems to minimize human error.
Matrix Effects: Variations in the composition of the biological matrix between samples can affect extraction efficiency and ionization in the mass spectrometer.[2]- Use a Stable Isotope-Labeled Internal Standard: this compound is designed for this purpose, but ensure its concentration is appropriate. - Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[1]
Poor Peak Shape in Chromatography Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing or splitting.- Improve Sample Cleanup: Incorporate an additional cleanup step (e.g., a more rigorous SPE wash) to remove interfering substances. - Use a Guard Column: A guard column can protect the analytical column from contaminants.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte's chemistry.- Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state for this compound. - Optimize Gradient: Adjust the gradient slope to improve peak shape and resolution.
Isotopic Exchange of Deuterium Unstable Deuterium Labels: Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, especially under acidic or basic conditions.[3]- Use Neutral pH Solvents: Whenever possible, use solvents and buffers with a neutral pH to minimize the risk of exchange. - Stability Testing: Perform stability tests of this compound in the analytical method's solvents and matrices to assess the risk of isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Prothionamide, an antibacterial drug.[4] It is used as an internal standard in bioanalytical methods, particularly those using mass spectrometry. Because it has a slightly higher mass than Prothionamide due to the deuterium atoms, it can be distinguished by the mass spectrometer. Its chemical and physical properties are very similar to the non-deuterated form, meaning it behaves similarly during extraction and chromatography, thus helping to correct for variations in sample processing and matrix effects.

Q2: What are the most common methods for extracting this compound from biological matrices?

The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (like acetonitrile or methanol) or an acid is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.

Q3: How can I minimize matrix effects when analyzing this compound?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[2] To minimize them:

  • Use a Stable Isotope-Labeled Internal Standard: this compound is ideal for this.

  • Optimize Chromatography: Ensure chromatographic separation of this compound from major matrix components.

  • Improve Sample Cleanup: Use a more selective extraction method like SPE to remove interfering substances.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, there is a potential for hydrogen-deuterium exchange, especially if the deuterium labels are on carbon atoms adjacent to heteroatoms or in acidic/basic environments.[3][5] It is crucial to:

  • Evaluate the Stability of the Labeled Positions: Understand the chemical stability of the deuterated sites on the molecule.

  • Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage.

  • Perform Stability Experiments: Assess the stability of this compound in your specific analytical conditions.

Q5: What recovery percentage should I aim for with this compound?

While 100% recovery is ideal, it is not always achievable. A consistent and reproducible recovery is more important than a high one. Recoveries above 80% are generally considered very good, but lower recoveries can be acceptable if they are consistent across the concentration range and do not compromise the sensitivity of the assay.

Quantitative Data on Prothionamide Recovery

The following tables summarize reported recovery data for Prothionamide and related compounds from various biological matrices.

Table 1: Prothionamide Recovery from Plasma using Protein Precipitation

AnalyteMatrixExtraction MethodRecovery (%)Reference
ProthionamideBeagle Dog PlasmaProtein Precipitation (Methanol)88.1 - 94.5

Table 2: Recovery of Heterocyclic Thioamides from Urine using Liquid-Liquid Extraction

Analyte ClassMatrixExtraction MethodRecovery (%)Reference
Heterocyclic ThioamidesHuman UrineLiquid-Liquid Extraction74 - 97

Experimental Protocols

Below are detailed protocols for common extraction methods that can be adapted for this compound.

Protocol 1: Protein Precipitation (PPT) from Plasma

This protocol is a general procedure for the simple and rapid removal of proteins from plasma samples.

Materials:

  • Plasma sample containing this compound

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Micropipettes and tips

  • Sample tubes

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is designed for the extraction of moderately non-polar compounds like Prothionamide from a complex aqueous matrix like urine.

Materials:

  • Urine sample containing this compound

  • Ethyl acetate (or another suitable organic solvent)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 1 mL of urine sample into a glass test tube.

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex for 2 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Tissue Homogenate

This protocol provides a general framework for extracting this compound from a tissue homogenate using a reversed-phase SPE cartridge. Optimization will be required for specific tissue types.

Materials:

  • Tissue homogenate (e.g., 1 g of tissue homogenized in 4 mL of buffer)

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Centrifuge the tissue homogenate at 10,000 x g for 15 minutes to pellet cellular debris. Collect the supernatant for loading onto the SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.

  • Elution: Elute this compound by passing 1 mL of the elution solvent (e.g., acetonitrile) through the cartridge. Collect the eluate.

  • The collected eluate can be injected directly or evaporated and reconstituted in the mobile phase for analysis.

Visualizations

Prothionamide Mechanism of Action

Prothionamide is a prodrug that requires activation within the Mycobacterium tuberculosis cell to become effective. It is activated by the enzyme EthA, which converts it into an active form that then inhibits the enzyme InhA. InhA is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting mycolic acid synthesis, Prothionamide weakens the cell wall, leading to bacterial cell death.

Prothionamide_Mechanism Prothionamide Prothionamide (Prodrug) EthA EthA (Monooxygenase) Prothionamide->EthA Activation Active_Prothionamide Active Prothionamide EthA->Active_Prothionamide InhA InhA (Enoyl-ACP Reductase) Active_Prothionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death

Caption: Prothionamide's mechanism of action against M. tuberculosis.

General Solid-Phase Extraction (SPE) Workflow

The following diagram illustrates the key steps in a typical solid-phase extraction procedure for isolating an analyte like this compound from a biological sample.

SPE_Workflow Start Start: Biological Sample Pretreatment Sample Pre-treatment (e.g., Centrifugation, Dilution) Start->Pretreatment Conditioning 1. Conditioning (e.g., Methanol) Pretreatment->Conditioning Equilibration 2. Equilibration (e.g., Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Analyte) Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: A generalized workflow for solid-phase extraction (SPE).

Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical approach to troubleshooting low recovery of this compound during method development.

Troubleshooting_Logic Low_Recovery Low this compound Recovery Check_Extraction Is Extraction Method Optimized? Low_Recovery->Check_Extraction Check_Stability Is Analyte Stable? Check_Extraction->Check_Stability Yes Optimize_Extraction Optimize Extraction Parameters (Solvent, pH, etc.) Check_Extraction->Optimize_Extraction No Check_Matrix Are Matrix Effects Present? Check_Stability->Check_Matrix Yes Improve_Stability Modify Conditions (Temp, Light, pH) Check_Stability->Improve_Stability No Mitigate_Matrix Improve Cleanup or Adjust Chromatography Check_Matrix->Mitigate_Matrix Yes Review_Method Review Entire Method Check_Matrix->Review_Method No

Caption: A decision tree for troubleshooting low analyte recovery.

References

Prothionamide-d5 Quantification: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding common interferences in Prothionamide-d5 quantification. The information is presented in a clear question-and-answer format to directly address specific issues encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantification?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Prothionamide. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard. It is chemically identical to the analyte (Prothionamide) but has a higher mass due to the deuterium atoms. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thus compensating for variability in sample preparation and instrument response. The use of a SIL internal standard significantly improves the accuracy and precision of the quantification method.[1][2]

Q2: What are the most common sources of interference in this compound quantification?

A2: The most common sources of interference include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Prothionamide and this compound, suppressing or enhancing their ionization and affecting the accuracy of the results.[1] Hemolysis, the rupture of red blood cells, is a specific and significant type of matrix effect that can lead to signal suppression.[1][3]

  • Metabolite Interference: Metabolites of Prothionamide, such as Prothionamide sulfoxide, can potentially interfere with the quantification of the parent drug or its internal standard if they are not chromatographically separated or have similar mass-to-charge ratios.

  • Isotopic Crosstalk: This occurs when the isotopic signal of the high-concentration analyte contributes to the signal of its lower-concentration stable isotope-labeled internal standard, or vice versa. This can lead to inaccurate quantification, especially at the lower and upper limits of the calibration range.

  • Analyte Stability: Prothionamide can be unstable under certain conditions, such as prolonged exposure to room temperature, leading to its degradation and inaccurate measurement.[1]

Troubleshooting Guide

Issue 1: Inaccurate results in hemolyzed plasma samples.

Question: My Prothionamide quantification results are inaccurate, and I've noticed some of my plasma samples have a reddish tint, indicating hemolysis. What's happening, and how can I fix it?

Answer: Hemolysis can significantly interfere with the quantification of Prothionamide, often causing signal suppression.[1][3] The release of cellular components from red blood cells into the plasma alters the matrix composition, which can affect the ionization efficiency of the analyte and internal standard in the mass spectrometer.

Troubleshooting Steps & Experimental Protocol:

  • Visual Inspection and Quantification of Hemolysis: Always visually inspect plasma samples for any reddish discoloration. For a more quantitative assessment, you can prepare hemolyzed plasma by spiking known percentages of lysed whole blood into control plasma. A study investigating the effect of hemolysis on a multi-drug panel, including Prothionamide, provides a useful experimental design.[4]

    • Protocol for Preparing Hemolyzed Plasma:

      • Obtain fresh whole blood and lyse it by sonication or freeze-thaw cycles.

      • Prepare a series of hemolyzed plasma samples by spiking known volumes (e.g., 0.1%, 0.2%, 0.5%, 1%, 2%, and 5% v/v) of the hemolyzed whole blood into blank plasma.[4]

      • Prepare quality control (QC) samples at low and high concentrations in these hemolyzed matrices.

      • Analyze the QC samples and evaluate the accuracy of the measurements against the nominal concentrations.

  • Data Analysis and Mitigation: The following table summarizes the expected accuracy of Prothionamide quantification at different levels of hemolysis based on a published study.[4]

    Degree of Hemolysis (% v/v)Prothionamide Concentration (ng/mL)Accuracy (%)
    0.13 (LQC)98.7
    400 (HQC)102.1
    0.23 (LQC)97.5
    400 (HQC)101.5
    0.53 (LQC)95.3
    400 (HQC)99.8
    1.03 (LQC)92.1
    400 (HQC)98.2
    2.03 (LQC)88.9
    400 (HQC)96.4
    5.03 (LQC)85.2
    400 (HQC)93.7

    Data adapted from a study on the simultaneous determination of multiple anti-tuberculosis drugs in beagle dog plasma.[4]

    If significant deviation from the expected accuracy is observed, consider the following:

    • Sample Dilution: Diluting the hemolyzed sample with control blank plasma can mitigate the matrix effect.[1]

    • Method Modification: If dilution is insufficient, optimization of the sample preparation method (e.g., using a different extraction technique like solid-phase extraction instead of protein precipitation) or chromatographic conditions to better separate the interfering components may be necessary.

Logical Workflow for Troubleshooting Hemolysis:

Hemolysis_Troubleshooting Start Inaccurate Results & Suspected Hemolysis Visual_Inspect Visually Inspect Samples for Reddish Tint Start->Visual_Inspect Prep_Hemolyzed_QCs Prepare Hemolyzed QCs (0.1% to 5% v/v) Visual_Inspect->Prep_Hemolyzed_QCs Analyze_QCs Analyze Hemolyzed QCs Prep_Hemolyzed_QCs->Analyze_QCs Eval_Accuracy Evaluate Accuracy (within ±15%?) Analyze_QCs->Eval_Accuracy Acceptable Results Acceptable Eval_Accuracy->Acceptable Yes Dilute_Sample Dilute Hemolyzed Sample with Blank Plasma Eval_Accuracy->Dilute_Sample No End Report Results Acceptable->End Reanalyze Re-analyze Diluted Sample Dilute_Sample->Reanalyze Modify_Method Modify Sample Prep or Chromatography Dilute_Sample->Modify_Method If dilution fails Reanalyze->Eval_Accuracy Modify_Method->Reanalyze

Caption: Troubleshooting workflow for addressing interference from hemolyzed samples.

Issue 2: Potential for Isotopic Crosstalk.

Question: I am concerned about isotopic crosstalk between Prothionamide and this compound. How can I assess and minimize this?

Answer: Isotopic crosstalk can occur when the mass spectrometer detects the isotopic signal from the high-concentration analyte in the channel of the low-concentration internal standard, or vice-versa. This is particularly relevant when the concentration of the analyte is very high.

Troubleshooting Steps & Experimental Protocol:

  • Crosstalk Evaluation Experiment:

    • Prepare two sets of solutions:

      • A solution containing the highest concentration of the calibration standard of Prothionamide without any this compound.

      • A solution containing the working concentration of this compound without any Prothionamide.

    • Inject each solution and monitor both the MRM transitions for Prothionamide (e.g., 181.1 → 121.1) and this compound (e.g., 186.1 → product ion).

    • In the Prothionamide solution, the peak area in the this compound MRM channel should be negligible (typically <0.1% of the Prothionamide peak area).

    • In the this compound solution, the peak area in the Prothionamide MRM channel should also be minimal.

Visualizing Isotopic Crosstalk Potential:

Isotopic_Crosstalk cluster_Prothionamide Prothionamide cluster_Prothionamide_d5 This compound Pro_Precursor Precursor Ion (m/z 181.1) Pro_Fragment Product Ion (m/z 121.1) Pro_Precursor->Pro_Fragment MRM Transition Pro_d5_Fragment Expected Product Ion (e.g., m/z 126.1) Pro_Precursor->Pro_d5_Fragment Potential Crosstalk (Isotopic Contribution) Pro_d5_Precursor Precursor Ion (m/z 186.1) Pro_d5_Precursor->Pro_Fragment Potential Crosstalk (Analyte Impurity) Pro_d5_Precursor->Pro_d5_Fragment MRM Transition

Caption: Potential isotopic crosstalk between Prothionamide and this compound.

Issue 3: Analyte Instability.

Question: My QC results are showing a downward trend over the course of an analytical run. Could this be a stability issue?

Answer: Yes, Prothionamide has been shown to be unstable at room temperature. A study reported a degradation of over 15% after 72 hours at room temperature.[1] This can lead to underestimation of the analyte concentration.

Troubleshooting Steps & Experimental Protocol:

  • Bench-Top Stability Assessment:

    • Prepare QC samples at low and high concentrations.

    • Keep these samples on the benchtop at room temperature for a duration that mimics the expected sample handling and analysis time (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the results to freshly prepared QCs. The deviation should be within acceptable limits (typically ±15%).

  • Freeze-Thaw Stability:

    • Prepare QC samples at low and high concentrations.

    • Subject these samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • Analyze the samples and compare the results to freshly prepared QCs.

  • Long-Term Stability:

    • Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).

    • Analyze the samples at regular intervals and compare the results to the initial concentrations.

Quantitative Data on Prothionamide Stability:

ConditionDurationAnalyteStability (% of Initial Concentration)
Room Temperature72 hoursProthionamide< 85%

Data from a study on the simultaneous determination of multiple anti-tuberculosis drugs.[1]

Mitigation Strategies:

  • Always keep samples on ice or at refrigerated temperatures during processing.

  • Minimize the time samples spend at room temperature before analysis.

  • Ensure the autosampler is temperature-controlled.

  • If instability is a significant issue, consider derivatization to a more stable compound, although this adds complexity to the sample preparation.

Experimental Workflow for Stability Assessment:

Stability_Workflow cluster_Stability_Tests Stability Conditions Start Assess Analyte Stability Prep_QCs Prepare Low & High QCs Start->Prep_QCs Bench_Top Bench-Top (Room Temp) Prep_QCs->Bench_Top Freeze_Thaw Freeze-Thaw (Multiple Cycles) Prep_QCs->Freeze_Thaw Long_Term Long-Term (Frozen Storage) Prep_QCs->Long_Term Analyze Analyze QCs vs. Freshly Prepared Bench_Top->Analyze Freeze_Thaw->Analyze Long_Term->Analyze Evaluate Evaluate Deviation (within ±15%?) Analyze->Evaluate Stable Condition is Stable Evaluate->Stable Yes Not_Stable Condition is Unstable Evaluate->Not_Stable No Implement_Controls Implement Controls (e.g., cooling, limit exposure time) Not_Stable->Implement_Controls

Caption: Workflow for assessing the stability of Prothionamide in biological samples.

References

Optimizing LC gradient for Prothionamide-d5 separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and optimized protocols for the chromatographic separation of Prothionamide and its deuterated internal standard, Prothionamide-d5, using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended starting LC-MS/MS conditions for this compound analysis?

A1: A good starting point is a reversed-phase separation on a C18 column coupled with a triple quadrupole mass spectrometer. The mobile phase typically consists of an aqueous component with a pH modifier like formic or acetic acid and an organic component like acetonitrile or methanol.[1][2][3]

Initial parameters can be set as follows. These should be considered a starting point and will likely require optimization for your specific instrumentation and analytical needs.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size[1][4][5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[1][2][6]
Mobile Phase B Acetonitrile or Methanol[6]
Flow Rate 0.4 - 1.0 mL/min[4][7]
Injection Volume 1 - 20 µL[4][7][8]
Column Temp. 25 - 40 °C[4][7]
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Q2: I'm observing significant peak tailing for both Prothionamide and this compound. What is the likely cause and how can I fix it?

A2: Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[9][10] Prothionamide, containing a basic pyridine group, is susceptible to this interaction.[11]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using formic or acetic acid) protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[9][12]

  • Use a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape. However, be aware that TEA can be difficult to remove from the column.[9]

  • Check Sample Solvent: Injecting your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions can cause peak distortion, including tailing.[9][12] Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Evaluate the Column: The column itself may be the issue. Consider using a column with a highly inert packing material or one that is "end-capped" to minimize available silanol groups.[10] A void at the head of the column can also cause peak tailing; this can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first).[10]

Caption: Troubleshooting logic for peak tailing.

Q3: My retention times are shifting between injections. What could be the problem?

A3: Retention time instability is often related to the HPLC system or mobile phase preparation.

  • Insufficient Equilibration: This is a primary cause, especially in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions between runs.[13][14] Inadequate re-equilibration can lead to variable starting conditions for each injection.[15]

  • Mobile Phase Composition: If you are mixing solvents online, fluctuations in the pump's proportioning valves can cause shifts.[11] Preparing the mobile phase manually (pre-mixing) can help diagnose this issue. Also, ensure your solvents are properly degassed to prevent air bubbles from forming in the pump.[13]

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. Using a thermostatically controlled column compartment is crucial for reproducibility.[13]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[8] If you observe a consistent drift in one direction over many runs, it may be time to replace the column.

Q4: How do I optimize the LC gradient to improve resolution and shorten the run time?

A4: Gradient optimization is a systematic process to achieve the best separation in the shortest time.

  • Run a Scouting Gradient: Start with a broad, linear gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) to determine the approximate elution time of your analytes.[15]

  • Adjust Gradient Slope: Based on the scouting run, you can create a more targeted gradient.

    • To Improve Resolution: Make the gradient shallower (i.e., increase the gradient time) around the time your compounds elute. This gives more time for separation.[16]

    • To Shorten Run Time: Make the gradient steeper. Start the gradient at a percentage of organic just below where your first peak elutes and end it just after your last peak elutes.[17]

  • Incorporate Isocratic Holds: If early or late eluting peaks need better separation, you can add isocratic holds at the beginning or end of the gradient.

Experimental Protocols

Protocol 1: Initial LC Method Setup

This protocol describes the setup for an initial "scouting" gradient to determine the retention characteristics of this compound.

  • System Preparation:

    • Prepare Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

    • Prepare Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid.

    • Degas both mobile phases thoroughly.

    • Install a C18 column (e.g., 100 mm x 2.1 mm, 2.5 µm) and set the column oven to 40°C.[7]

    • Set the pump flow rate to 0.4 mL/min.[7]

  • Gradient Program:

    • Equilibrate the column with 5% Mobile Phase B for at least 5 minutes.

    • Program the gradient as detailed in Table 2.

  • MS/MS Setup:

    • Set the ESI source to positive ion mode.

    • Infuse a standard solution of Prothionamide to determine the precursor ion and optimize collision energy for a stable product ion. Repeat for this compound.

  • Injection:

    • Prepare a 1 µg/mL solution of Prothionamide and this compound in the initial mobile phase composition (95% A, 5% B).

    • Inject 5 µL of the standard solution and acquire data.

Table 2: Initial Scouting Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
15.05.095.0
17.05.095.0
17.195.05.0
20.095.05.0

Protocol 2: Gradient Optimization Workflow

This protocol provides a systematic approach to refining the initial gradient based on the scouting run results.

Gradient_Optimization_Workflow cluster_prep Preparation cluster_scout Scouting cluster_optimize Optimization cluster_verify Verification P1 Prepare Stock Solutions & Mobile Phases P2 Install C18 Column & Set System Parameters P1->P2 S1 Run Broad Scouting Gradient (e.g., 5-95% B over 15 min) P2->S1 S2 Identify Retention Time (tR) of this compound S1->S2 O1 Calculate New Gradient Start/End %B around analyte tR S2->O1 O2 Adjust Gradient Slope (Time) Shallower for more resolution, Steeper for faster run O1->O2 O3 Run Optimized Method & Evaluate Peak Shape, Resolution O2->O3 V1 Criteria Met? O3->V1 V1->O2 No V2 Final Method Achieved V1->V2 Yes

Caption: Workflow for LC gradient optimization.

  • Analyze Scouting Run: From the run in Protocol 1, determine the retention time (t_R) of this compound.

  • Define New Gradient Window: Set the new gradient to start approximately 2-3% organic below the composition at which the analyte elutes and end 2-3% above it. For example, if this compound eluted at 8 minutes in the 15-minute scouting run (at ~50% B), a new gradient might run from 35% to 65% B.

  • Adjust Gradient Time (Slope):

    • Objective: Higher Resolution: Set the gradient time to 10 minutes (a shallower slope).

    • Objective: Faster Analysis: Set the gradient time to 3 minutes (a steeper slope).

  • Refine and Finalize: Run the new, focused gradient. Evaluate peak shape, resolution from any contaminants, and retention time. Make small adjustments to the gradient time and range as needed to meet analytical targets. An example of an optimized gradient is shown in Table 3.

Table 3: Example Optimized Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.065.035.0
5.035.065.0
5.535.065.0
5.665.035.0
8.065.035.0

References

Troubleshooting poor peak shape of Prothionamide-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Prothionamide-d5. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) - Peak Shape Problems

Peak Tailing

Q1: Why is my this compound peak exhibiting tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Prothionamide.[1][2] The primary cause is often secondary interactions between the basic amine group on the this compound molecule and acidic silanol groups on the surface of silica-based stationary phases.[3][4][5][6]

Other potential causes include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[1][5][7]

  • Inappropriate Mobile Phase pH : If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte.[1]

  • Column Contamination or Degradation : Accumulation of contaminants or the creation of a void at the column inlet can distort peak shape.[4][5][7]

  • Sample Solvent Mismatch : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][5][8]

Q2: How can I reduce or eliminate peak tailing for this compound?

A systematic approach is necessary to diagnose and resolve peak tailing.[9]

  • Mobile Phase Optimization : Adjusting the mobile phase is often the most effective solution.

    • Lower pH : Reduce the mobile phase pH to below 3.0. This protonates the silanol groups on the stationary phase, minimizing their interaction with the positively charged this compound.[3][6]

    • Increase Buffer Strength : Use a buffer concentration between 25mM and 50mM to ensure consistent pH across the column.[3]

    • Add a Competing Amine : Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[3]

  • Method Adjustments :

    • Reduce Sample Load : Decrease the injection volume or dilute the sample to prevent column overload.[3][7]

    • Use a Different Column : Consider a column with a highly deactivated, end-capped stationary phase or a hybrid particle technology column to minimize silanol interactions.[2][4]

    • Use a Guard Column : A guard column can protect the analytical column from contaminants.[7][10]

Peak Fronting

Q1: What causes my this compound peak to show fronting?

Peak fronting, where the first half of the peak is broader than the latter half, is typically caused by:

  • Column Overload : Injecting too high a concentration or volume of the sample.[1][11][12][13][14] This is a very common cause of fronting.[14]

  • Poor Sample Solubility : If this compound is not fully dissolved in the injection solvent, it can lead to an uneven band entering the column.[2][11]

  • Incompatible Injection Solvent : Using an injection solvent that is significantly different in composition or strength from the mobile phase.[12][14]

  • Column Collapse or Voids : Physical degradation of the column packing material can create channels, leading to distorted flow and peak fronting.[11][12][13]

Q2: How can I resolve peak fronting?

  • Address Overloading : The most straightforward solution is to reduce the amount of sample being injected. This can be achieved by either lowering the injection volume or diluting the sample.[11][14]

  • Optimize Sample and Solvent :

    • Ensure the sample is completely dissolved before injection.

    • Whenever possible, dissolve the this compound sample in the initial mobile phase.[10][14]

  • Check Column Health : If the issue persists across all peaks and is not resolved by the above steps, the column may be damaged. A void at the column inlet can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first), but often the column will need to be replaced.[15]

Peak Splitting

Q1: My this compound peak is split into two or more peaks. What is happening?

Peak splitting can be a complex issue with several potential causes:[7]

  • If all peaks are split : The problem likely originates before the column.[16]

    • Blocked Inlet Frit : Particulates from the sample, mobile phase, or system wear can partially block the column inlet frit, causing the sample flow to be unevenly distributed.[11][15][16][17][18]

    • Column Void : A void or channel in the packing material at the head of the column can cause the sample band to split.[11][16][17][18]

  • If only the this compound peak is split : The issue is likely related to the sample or its interaction with the chromatographic system.[16][17][18]

    • Sample Solvent Incompatibility : Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause the peak to split.[11][16]

    • Co-elution : The split peak may actually be two different compounds eluting very close together. This could be an impurity or a degradant.[16][17]

    • Analyte On-Column Degradation or Isomerization : The analyte may be unstable under the current chromatographic conditions.

Q2: What is the best way to troubleshoot split peaks?

  • System Check :

    • If all peaks are split, first try back-flushing the column to dislodge any particulates on the frit.[15] If this doesn't work, the frit or the entire column may need replacement.[17] Using an in-line filter can help prevent this issue.[15][16]

  • Method and Sample Check :

    • Adjust Injection Solvent : Prepare the sample in the mobile phase whenever possible.[16]

    • Reduce Injection Volume : Inject a smaller volume to see if the split resolves into two distinct peaks, which would indicate a co-elution issue. If this is the case, the method's resolution needs to be improved by adjusting the mobile phase composition, temperature, or flow rate.[16][17]

    • Check Sample Stability : Prothionamide can degrade under certain conditions (e.g., acidic, basic, oxidative).[19] Ensure the sample and mobile phase conditions are not causing on-column degradation.

Data & Experimental Protocols

Table 1: Mobile Phase Parameters for this compound Analysis

This table summarizes recommended starting parameters to improve peak shape for basic compounds like this compound on C18 columns.

ParameterRecommended SettingRationale
Mobile Phase pH 2.5 - 3.0Protonates residual silanols to minimize secondary ionic interactions, reducing peak tailing.[3]
Buffer 10-50 mM Phosphate or AcetateMaintains a stable pH across the column. Ammonium acetate is a good choice for LC-MS compatibility.[15][19]
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents. Acetonitrile often provides sharper peaks and lower backpressure.[19]
Additive (Optional) 0.1% Formic Acid or Acetic AcidUsed to control pH at a low level and improve peak shape for basic analytes.
Competing Base (Optional) 0.1% Triethylamine (TEA)Competitively binds to active silanol sites, reducing tailing. Note: TEA is not suitable for LC-MS.
Protocol 1: Mobile Phase Preparation (pH 3.0 Acetate Buffer/Acetonitrile)

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.

  • Prepare Aqueous Buffer (10mM Ammonium Acetate, pH 3.0):

    • Weigh out the appropriate amount of ammonium acetate and dissolve it in HPLC-grade water (e.g., 0.77 g per 1 L).

    • Adjust the pH to 3.0 using a suitable acid, such as formic acid or acetic acid, while monitoring with a calibrated pH meter.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[7]

  • Prepare Mobile Phase:

    • Measure the desired volumes of the aqueous buffer and HPLC-grade acetonitrile. For example, for a 70:30 (v/v) mobile phase, mix 700 mL of the prepared buffer with 300 mL of acetonitrile.

    • Thoroughly mix the components.

  • Degas Mobile Phase:

    • Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Protocol 2: Column Flushing and Cleaning

If column contamination is suspected, a general-purpose flushing procedure can restore performance. Always consult the column manufacturer's specific instructions.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of each of the following solvents, in order, at a low flow rate:

    • HPLC-grade water (to remove buffers)

    • Isopropanol

    • Hexane (for non-polar contaminants, if compatible with your system)

    • Isopropanol

    • Mobile Phase (without buffer)

    • Initial Mobile Phase (with buffer)

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting cause_tail1 Secondary Interactions (Silanol Groups) tailing->cause_tail1 Potential Causes cause_tail2 Column Overload tailing->cause_tail2 Potential Causes cause_tail3 High pH / Poor Buffering tailing->cause_tail3 Potential Causes cause_front1 Concentration Overload fronting->cause_front1 Potential Causes cause_front2 Incompatible Sample Solvent fronting->cause_front2 Potential Causes cause_front3 Column Collapse / Void fronting->cause_front3 Potential Causes cause_split1 Blocked Frit / Column Void (All Peaks Split) splitting->cause_split1 Potential Causes cause_split2 Solvent Mismatch (Single Peak Split) splitting->cause_split2 Potential Causes cause_split3 Co-elution splitting->cause_split3 Potential Causes sol_tail1 Lower Mobile Phase pH (<3) Add Competing Base cause_tail1->sol_tail1 Solution sol_tail2 Reduce Injection Volume Dilute Sample cause_tail2->sol_tail2 Solution sol_tail3 Increase Buffer Strength (25-50mM) cause_tail3->sol_tail3 Solution sol_front1 Reduce Injection Volume Dilute Sample cause_front1->sol_front1 Solution sol_front2 Dissolve Sample in Mobile Phase cause_front2->sol_front2 Solution sol_front3 Replace Column cause_front3->sol_front3 Solution sol_split1 Back-flush Column Replace Frit/Column cause_split1->sol_split1 Solution sol_split2 Dissolve Sample in Mobile Phase cause_split2->sol_split2 Solution sol_split3 Optimize Separation (Gradient, Temp, etc.) cause_split3->sol_split3 Solution

Caption: Troubleshooting workflow for poor HPLC peak shape.

Caption: Cause of peak tailing for basic analytes.

References

Minimizing ion suppression effects for Prothionamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantitative analysis of Prothionamide-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3] It is a significant concern because it can lead to underestimation of the analyte concentration.

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A2: A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative LC-MS/MS analysis.[1][4] Because it has nearly identical physicochemical properties to the analyte (Prothionamide), it will co-elute and experience the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]

Q3: What are the common sources of ion suppression in biological matrices like plasma or urine?

A3: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and metabolites.[3] These components can be present at high concentrations and can compete with this compound for ionization in the ESI or APCI source. Inadequate sample preparation is a primary reason for the presence of these interfering compounds.[5]

Q4: Can I completely eliminate ion suppression?

A4: While complete elimination of ion suppression is often challenging, it can be significantly minimized to a level that does not impact the quality of the analytical data.[6] A combination of effective sample preparation, optimized chromatographic separation, and appropriate mass spectrometer settings can greatly reduce the impact of interfering matrix components.[3]

Troubleshooting Guide: Minimizing Ion Suppression for this compound

This guide provides a systematic approach to identifying, quantifying, and minimizing ion suppression for this compound.

Step 1: Assess the Presence and Extent of Ion Suppression

Two primary experimental methods are used to evaluate ion suppression: the post-column infusion experiment and the post-extraction addition experiment.

Experimental Workflow for Assessing Ion Suppression

Workflow for Ion Suppression Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Post-Column Infusion Experiment infuse Infuse this compound solution post-column qual_start->infuse inject_blank Inject blank matrix extract infuse->inject_blank monitor Monitor for signal suppression (dips in baseline) inject_blank->monitor qual_result Identify retention time regions of ion suppression monitor->qual_result quant_start Post-Extraction Addition Experiment prep_sets Prepare two sets of samples: A: this compound in neat solution B: this compound spiked into extracted blank matrix quant_start->prep_sets analyze Analyze both sets by LC-MS/MS prep_sets->analyze calculate Calculate Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 analyze->calculate quant_result Quantify the percentage of ion suppression calculate->quant_result

Caption: Workflow for qualitative and quantitative assessment of ion suppression.

This method quantifies the absolute ion suppression.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., human plasma) through your entire sample preparation procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • An ME of 100% indicates no ion suppression.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. The table below shows representative data on how different sample preparation techniques can impact ion suppression.

Table 1: Effect of Sample Preparation on this compound Ion Suppression in Human Plasma

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)45% (Significant Suppression)95%43%
Liquid-Liquid Extraction (LLE)85% (Minimal Suppression)80%68%
Solid-Phase Extraction (SPE)95% (Negligible Suppression)90%86%

Data are illustrative and will vary depending on the specific protocol.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE): [7][8]

    • To 100 µL of plasma, add the internal standard and 50 µL of 1 M NaOH.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE): [9][10][11][12]

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Step 3: Optimize Chromatographic and Mass Spectrometric Conditions

Fine-tuning your LC-MS/MS parameters can further reduce the impact of any remaining matrix components and enhance the signal of this compound.

Troubleshooting Logic for LC-MS/MS Parameter Optimization

Troubleshooting Ion Suppression via LC-MS/MS Optimization cluster_lc Chromatography Optimization cluster_ms Mass Spectrometry Optimization start Ion Suppression Detected lc_check Does analyte co-elute with suppression region? start->lc_check ms_check Is signal-to-noise ratio optimal? start->ms_check modify_gradient Modify mobile phase gradient to shift retention time lc_check->modify_gradient change_column Consider a different column chemistry (e.g., Phenyl-Hexyl) lc_check->change_column [If gradient change is insufficient] end_node Ion Suppression Minimized modify_gradient->end_node change_column->end_node optimize_source Optimize ESI source parameters: - Capillary Voltage - Gas Flow - Temperature ms_check->optimize_source optimize_analyzer Optimize collision energy and other ion optics optimize_source->optimize_analyzer optimize_analyzer->end_node

Caption: Logical steps for optimizing LC-MS/MS parameters to mitigate ion suppression.

Table 2: Representative Data for MS Parameter Optimization for this compound

ParameterSetting 1S/N RatioSetting 2S/N RatioSetting 3S/N RatioOptimal Setting
Capillary Voltage2.5 kV1503.0 kV2503.5 kV2203.0 kV
Nebulizer Gas Flow30 psi18040 psi24050 psi21040 psi
Drying Gas Flow8 L/min16010 L/min26012 L/min23010 L/min
Drying Gas Temp.300 °C200350 °C255400 °C225350 °C

S/N Ratio = Signal-to-Noise Ratio. Data are illustrative.

  • Prepare a standard solution of this compound.

  • Infuse the solution directly into the mass spectrometer or inject it repeatedly onto the LC column.

  • Vary one parameter at a time (e.g., capillary voltage) while keeping others constant.

  • Monitor the signal intensity or signal-to-noise ratio for this compound.

  • Plot the response against the parameter value to determine the optimal setting that provides the highest and most stable signal.[13][14][15]

By systematically applying these troubleshooting steps, you can effectively minimize ion suppression and ensure the development of a robust and reliable quantitative method for this compound.

References

Prothionamide-d5 Internal Standard: Technical Support Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of Prothionamide-d5 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experimentation, with a focus on calibration curve irregularities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my calibration curve for Prothionamide non-linear when using a this compound internal standard?

Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard (SIL-IS) like this compound, can arise from several factors. The most common causes are detector saturation, isotopic interference from the analyte to the internal standard, and matrix effects.

Troubleshooting Guide:

A. Investigate Detector Saturation:

At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response.[1][2] This is often observed as a flattening of the curve at higher concentrations.

  • Experimental Protocol:

    • Prepare a series of calibration standards spanning a wide concentration range.

    • Acquire data and plot the absolute signal intensity (peak area or height) of both Prothionamide and this compound versus concentration.

    • Observe the concentration at which the response of the analyte begins to plateau. This indicates the onset of detector saturation. With some instruments, a critical response level can be determined (e.g., ~1E+6 counts per second).[1][2]

  • Data Presentation:

Concentration (ng/mL)Analyte Response (cps)IS Response (cps)Analyte/IS RatioObservation
11.0E+045.0E+050.02Linear
101.0E+055.1E+050.20Linear
1001.0E+065.0E+052.00Approaching Saturation
5004.5E+064.9E+059.18Non-linear (Saturation)
10005.0E+065.0E+0510.00Saturated

  • Troubleshooting Workflow:

start Non-Linear Calibration Curve check_saturation Is Analyte Response > 1E6 cps at High Concentrations? start->check_saturation dilute Dilute Samples to Bring Response into Linear Range check_saturation->dilute Yes reduce_sensitivity Reduce Detector Sensitivity (e.g., use less intense SRM transition) check_saturation->reduce_sensitivity Yes other_causes Investigate Other Causes (Isotopic Interference, Matrix Effects) check_saturation->other_causes No end_linear Calibration Curve is Linear dilute->end_linear reduce_sensitivity->end_linear start Non-Linearity at High Concentrations check_isotope Analyze High Concentration Analyte Standard (No IS) start->check_isotope signal_detected Is Signal Detected in IS Channel? check_isotope->signal_detected use_correction Apply a Correction Factor or Use a Non-Linear Regression Model signal_detected->use_correction Yes increase_is_conc Increase IS Concentration to Minimize Analyte/IS Ratio Effect signal_detected->increase_is_conc Yes other_causes Investigate Other Causes signal_detected->other_causes No end_corrected Calibration Curve Corrected use_correction->end_corrected increase_is_conc->end_corrected start Inaccurate QC Samples assess_matrix Perform Post-Column Infusion Experiment start->assess_matrix ratio_stable Is Analyte/IS Ratio Stable at Analyte RT? assess_matrix->ratio_stable improve_cleanup Improve Sample Cleanup to Remove Interfering Matrix Components ratio_stable->improve_cleanup No modify_chrom Modify Chromatographic Conditions to Separate Analyte from Matrix Interferences ratio_stable->modify_chrom No other_issues Investigate Other Issues (IS Stability, Pipetting Errors) ratio_stable->other_issues Yes end_accurate Accurate QC Results improve_cleanup->end_accurate modify_chrom->end_accurate start Inconsistent IS Response or Poor Precision check_stability Perform Stability Experiments (Bench-top, Freeze-Thaw) start->check_stability is_stable Is IS Stable under Experimental Conditions? check_stability->is_stable prepare_fresh Prepare Fresh Stock and Working Solutions is_stable->prepare_fresh No modify_storage Modify Storage Conditions (e.g., different solvent, lower temperature) is_stable->modify_storage No other_causes Verify Pipetting Accuracy and IS Concentration is_stable->other_causes Yes end_stable Consistent IS Performance prepare_fresh->end_stable modify_storage->end_stable

References

Technical Support Center: Prothionamide-d5 Analytical Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Prothionamide-d5 analytical results. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent recoveries for this compound in our plasma samples. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent recovery of this compound from plasma is a common issue that can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:

  • Sample Preparation:

    • Protein Precipitation: Inefficient protein precipitation can lead to analyte loss. Ensure the precipitating agent (e.g., acetonitrile or methanol) is added in the correct ratio and that vortexing is adequate to ensure complete protein denaturation.[1] A further dilution step after initial precipitation can sometimes reduce matrix effects.[2]

    • Liquid-Liquid Extraction (LLE): Suboptimal pH of the aqueous phase or an inappropriate organic solvent can result in poor and variable extraction efficiency. Verify the pH of your sample before extraction and ensure the chosen solvent has the correct polarity for Prothionamide.

    • Solid-Phase Extraction (SPE): Incomplete conditioning of the SPE cartridge, incorrect pH of the loading solution, or use of an inappropriate wash or elution solvent can all lead to inconsistent recoveries. Re-evaluate your SPE protocol against established methods.

  • Matrix Effects:

    • Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][3]

    • Troubleshooting:

      • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

      • Sample Clean-up: Employ more rigorous sample clean-up techniques like SPE to remove interfering substances.[4]

      • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for consistent matrix effects.[5]

  • Analyte Stability:

    • Prothionamide has shown degradation of over 15% when left at room temperature for 72 hours.[1] It is crucial to handle samples under controlled temperature conditions.

    • Troubleshooting:

      • Keep plasma samples on ice or at 4°C during processing.

      • Minimize the time between sample collection, processing, and analysis.

      • Conduct bench-top stability experiments to determine the stability of this compound in your specific matrix and conditions.

Q2: Our this compound internal standard peak area is highly variable across a batch, even in calibration standards. What could be the cause?

A2: High variability in the internal standard (IS) peak area is a red flag that needs immediate attention as it can compromise the accuracy of your results.

  • Inconsistent IS Addition:

    • Ensure the pipette used for adding the this compound working solution is calibrated and functioning correctly.

    • The volume of the IS added should be consistent across all samples, calibrators, and QCs.

  • Stability of IS in Working Solution:

    • The stability of this compound in the solvent used for the working solution should be established. Prothionamide is susceptible to degradation under certain conditions.[6]

    • Troubleshooting: Prepare fresh IS working solutions daily and store them under appropriate conditions (e.g., refrigerated and protected from light).

  • Matrix Effects:

    • As mentioned in Q1, matrix effects can cause significant variability in ionization. This can be particularly problematic if the matrix composition varies between samples.

    • Troubleshooting: A stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and experience similar matrix effects, thus compensating for them. However, if chromatographic separation is poor, differential matrix effects can still occur.[5]

Q3: We are concerned about the potential for hydrogen-deuterium (H/D) exchange with our this compound. Is this a valid concern and how can we mitigate it?

A3: Yes, H/D exchange is a valid concern for any deuterated internal standard, including this compound. The lability of deuterium atoms depends on their position in the molecule and the chemical environment they are exposed to during sample preparation and analysis.[7]

  • pH-Dependent Exchange: H/D exchange is often catalyzed by acidic or basic conditions.[7][8] this compound may be susceptible to back-exchange (deuterium replaced by hydrogen) if exposed to strong acids or bases for extended periods. The rate of exchange generally increases with pH.[7]

    • Mitigation:

      • Avoid prolonged exposure to extreme pH during sample preparation.

      • If pH adjustment is necessary, perform it just before extraction and keep the time consistent for all samples.

      • The minimum exchange rate for amide hydrogens in proteins is observed around pH 2.6.[8] While not directly transferable to Prothionamide, it suggests that acidic conditions might be preferable to basic ones for quenching exchange.

  • Assessing H/D Exchange:

    • Experiment: Incubate this compound in blank matrix at the highest and lowest pH conditions of your analytical method for a prolonged period. Analyze the sample and look for the appearance of a peak at the mass transition of unlabeled Prothionamide.

    • Isotopic Purity Check: Regularly check the isotopic purity of your this compound standard to ensure it has not degraded or undergone significant back-exchange during storage.

Q4: Can metabolites of Prothionamide interfere with the quantification of this compound?

A4: Yes, metabolites of Prothionamide can potentially interfere with the analysis.

  • Isobaric Interference: A metabolite that has the same nominal mass as this compound could be a source of interference if it is not chromatographically separated. Prothionamide is a prodrug that is activated by the bacterial enzyme EthA, which oxidizes the sulfur atom in the thioamide group.[6] This suggests that sulfoxide and other oxidized metabolites are likely to be formed.

    • Troubleshooting:

      • Metabolite Identification: If possible, obtain reference standards for known metabolites of Prothionamide (e.g., Prothionamide sulfoxide) and assess their chromatographic behavior and mass spectral fragmentation.

      • Chromatographic Resolution: Optimize the LC method to ensure baseline separation of this compound from any known or suspected interfering metabolites.

      • MS/MS Specificity: Use highly specific MRM transitions for both Prothionamide and this compound to minimize the detection of potential interferences.

  • "Cross-talk" from Unlabeled Analyte: High concentrations of unlabeled Prothionamide can sometimes contribute to the signal of the deuterated internal standard due to the natural abundance of isotopes (e.g., ¹³C).[9]

    • Mitigation:

      • Ensure a sufficient mass difference between the analyte and the internal standard.

      • Evaluate the contribution of the highest calibration standard to the internal standard channel in a blank sample spiked only with the IS. The contribution should be negligible.

Troubleshooting Guides

Table 1: Troubleshooting Guide for this compound Analytical Variability
Observed Issue Potential Cause Troubleshooting Steps
Low or Inconsistent Peak Area of this compound 1. Inefficient Extraction- Optimize protein precipitation (solvent type, ratio, vortexing time).- For LLE, verify pH and solvent choice.- For SPE, re-validate the protocol (conditioning, loading, washing, elution).
2. Analyte Instability- Keep samples on ice or at 4°C during processing.- Prepare fresh working solutions daily.- Perform bench-top stability tests.[1]
3. Ion Suppression/Enhancement- Optimize chromatographic separation to avoid co-elution with matrix components.- Use a more effective sample clean-up method (e.g., SPE).[4]- Prepare matrix-matched calibrants and QCs.[5]
High Variability in Analyte/IS Ratio 1. Inconsistent Sample or IS Volume- Verify calibration and performance of all pipettes.- Ensure consistent vortexing and mixing.
2. Poor Chromatography- Check for peak splitting, tailing, or broad peaks.- Inspect the column for blockage or degradation.- Ensure mobile phase is correctly prepared and degassed.
3. Deuterium Exchange- Avoid prolonged exposure to extreme pH.- Assess H/D exchange by incubating IS in acidic/basic matrix.[7][8]
Presence of Interfering Peaks 1. Isobaric Metabolites- Optimize chromatography for better resolution.- Use more specific MRM transitions.
2. Cross-talk from Analyte- Check for contribution of high concentration analyte to IS signal.[9]- Ensure adequate mass difference between analyte and IS.
3. Contamination- Check solvents, vials, and pipette tips for contamination.- Run blank injections to identify the source.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Thaw frozen plasma samples in a water bath at room temperature.

  • Vortex the thawed samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Forced Degradation Study of Prothionamide

This protocol is based on a published study and can be adapted to assess the stability of this compound.[6]

Stress Condition Methodology
Acidic Hydrolysis Dissolve Prothionamide in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.
Basic Hydrolysis Dissolve Prothionamide in 0.1 M NaOH and heat at 80°C for 30 minutes. Neutralize with 0.1 M HCl.
Oxidative Degradation Treat Prothionamide solution with 3% H₂O₂ at room temperature for 1 hour.
Thermal Degradation Heat solid Prothionamide at 105°C for 24 hours.
Photolytic Degradation Expose Prothionamide solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples by a stability-indicating LC-MS/MS method to identify and quantify degradation products.

Data Presentation

Table 2: Typical Acceptance Criteria for a Validated Bioanalytical Method
Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should have a CV ≤ 15%
Stability (Freeze-thaw, Bench-top, Long-term) Mean concentration within ±15% of nominal concentration

Note: These are general guidelines based on regulatory expectations and should be adapted based on the specific requirements of the assay.[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Injection centrifuge2->lcms data Data Acquisition lcms->data integration Peak Integration data->integration quantification Quantification integration->quantification results Final Results quantification->results

Caption: Experimental workflow for the analysis of Prothionamide in plasma.

troubleshooting_logic start Variability in This compound Results check_is Check IS Peak Area Consistency start->check_is check_recovery Evaluate Analyte Recovery check_is->check_recovery Consistent is_issue Investigate IS: - Pipetting - Stability - Purity check_is->is_issue Inconsistent check_chromatography Assess Chromatography check_recovery->check_chromatography Consistent recovery_issue Troubleshoot Sample Prep: - Extraction Efficiency - Matrix Effects - Analyte Stability check_recovery->recovery_issue Inconsistent chrom_issue Optimize LC-MS/MS: - Column Performance - Mobile Phase - MS Parameters check_chromatography->chrom_issue Poor solution Resolved check_chromatography->solution Good is_issue->solution recovery_issue->solution chrom_issue->solution

Caption: A logical approach to troubleshooting analytical variability.

signaling_pathway Prothionamide Prothionamide (Prodrug) EthA EthA (Bacterial Enzyme) Prothionamide->EthA Activation Active_Metabolite Active Metabolite (e.g., Sulfoxide) EthA->Active_Metabolite InhA InhA Enzyme Active_Metabolite->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacteriostatic/ Bactericidal Effect Cell_Wall->Bacterial_Death

Caption: Prothionamide's mechanism of action in Mycobacterium.

References

Validation & Comparative

A Comprehensive Guide to the Cross-Validation of Prothionamide-d5 with Alternative Internal Standards for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly impacts the integrity of pharmacokinetic and toxicokinetic studies. For the antitubercular agent Prothionamide, the stable isotope-labeled (SIL) internal standard, Prothionamide-d5, is often considered the gold standard due to its near-identical physicochemical properties to the analyte. However, the availability and cost of SIL internal standards can necessitate the consideration of alternatives, such as structural analogs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are the preferred choice in LC-MS/MS bioanalysis.[3][4] Their key advantage lies in the fact that they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium). This structural identity ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement in the mass spectrometer.[3] This identical behavior allows for highly accurate correction of variations that can occur during sample preparation and analysis.

A Viable Alternative: Structural Analog Internal Standards

When a SIL-IS is not feasible, a structural analog can be a suitable alternative.[4][5] A good structural analog should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, chromatographic retention, and ionization efficiency.[3] Ethionamide is a structural isomer of Prothionamide, differing only in the position of the propyl group on the pyridine ring, making it an excellent candidate for a structural analog IS. One study has even utilized Prothionamide as an internal standard for the quantification of Ethionamide, further supporting their suitability as mutual analogs.[1]

Experimental Cross-Validation Protocol

To objectively compare the performance of this compound and a structural analog (e.g., Ethionamide), a comprehensive cross-validation study should be performed. The following protocol outlines the key experiments.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Prothionamide, this compound, and Ethionamide in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare separate working solutions for the calibration curve standards and quality control (QC) samples by diluting the stock solutions.

  • Internal Standard Working Solutions: Prepare two separate internal standard working solutions, one with this compound and one with Ethionamide, at a constant concentration.

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking the appropriate working solutions into a blank biological matrix (e.g., human plasma). Prepare two sets of calibration and QC samples; one set will be spiked with this compound and the other with Ethionamide.

Sample Preparation

A validated sample preparation method should be used. Protein precipitation is a common and straightforward technique for this type of analysis.

  • To a 100 µL aliquot of plasma sample (blank, calibration standard, or QC), add the internal standard working solution (either this compound or Ethionamide).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of Prothionamide and its analogs.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is recommended.

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for Prothionamide and its analogs.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The MRM transitions for Prothionamide, this compound, and Ethionamide need to be optimized.

Data Analysis and Performance Comparison

The performance of each internal standard will be evaluated based on the following parameters:

  • Linearity: Assess the linearity of the calibration curves generated using each internal standard. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples at low, medium, and high concentrations in replicate (n=6) on three separate days. The accuracy (% bias) should be within ±15% (±20% for the lower limit of quantitation, LLOQ), and the precision (% CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution. The matrix factor (analyte peak area in the presence of matrix / analyte peak area in neat solution) should be consistent across different lots of the biological matrix. The internal standard should effectively compensate for the matrix effect, resulting in an IS-normalized matrix factor close to 1.

  • Recovery: Determine the extraction efficiency of the sample preparation method. Recovery is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Internal Standard Response Variability: Monitor the peak area of each internal standard across all samples in an analytical run. Consistent IS response is an indicator of a robust method.

Data Presentation

The quantitative data from the cross-validation study should be summarized in clear and concise tables for easy comparison.

Table 1: Calibration Curve Linearity

Internal StandardCalibration Range (ng/mL)Mean r² (n=3)Mean Slope (n=3)Mean Intercept (n=3)
This compound1 - 1000
Ethionamide1 - 1000

Table 2: Intra-day and Inter-day Accuracy and Precision

Internal StandardQC LevelConcentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
This compound Low5
Medium100
High800
Ethionamide Low5
Medium100
High800

Table 3: Matrix Effect and Recovery

Internal StandardQC LevelConcentration (ng/mL)Matrix FactorIS-Normalized Matrix FactorRecovery (%)
This compound Low5
High800
Ethionamide Low5
High800

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Sample_Preparation_Workflow cluster_plasma Plasma Sample Handling cluster_extraction Protein Precipitation cluster_analysis Analysis Plasma Plasma Aliquot (100 µL) Spike_IS Spike Internal Standard (this compound or Ethionamide) Plasma->Spike_IS Add IS Add_PPT Add Protein Precipitation Reagent (e.g., Acetonitrile) Spike_IS->Add_PPT Vortex Vortex Add_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for sample preparation using protein precipitation.

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Column C18 Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Multiple Reaction Monitoring (MRM) Ionization->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: Overview of the LC-MS/MS analytical workflow.

Conclusion

While this compound remains the ideal internal standard for the bioanalysis of Prothionamide, a thorough cross-validation with a carefully selected structural analog like Ethionamide can provide a scientifically sound and cost-effective alternative. The experimental framework provided in this guide will enable researchers to generate the necessary data to make an informed decision on the most appropriate internal standard for their specific needs, ensuring the continued generation of high-quality, reliable bioanalytical data. The key to a successful cross-validation lies in the meticulous execution of the described experiments and a rigorous comparison of the performance metrics.

References

A Comparative Guide to Prothionamide-d5 and Ethionamide-d5 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, particularly in pharmacokinetic and toxicokinetic studies of antitubercular drugs, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a detailed comparison of two such standards: Prothionamide-d5 and Ethionamide-d5, which are the deuterated analogues of the structurally similar second-line tuberculosis drugs, prothionamide and ethionamide.

Introduction to Prothionamide and Ethionamide

Prothionamide and ethionamide are thioamides crucial in the treatment of multidrug-resistant tuberculosis. Both are prodrugs that, once activated, inhibit mycolic acid synthesis, a vital component of the mycobacterial cell wall. Due to their structural similarities, they are often considered interchangeable in therapeutic regimens. This structural analogy extends to their deuterated forms, making a comparison of their performance as internal standards in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) highly relevant for researchers.

Physicochemical Properties

A fundamental aspect of an ideal internal standard is its physicochemical similarity to the analyte. Prothionamide and ethionamide differ only by a propyl versus an ethyl group, respectively, attached to the pyridine ring. This small structural difference results in very similar chemical properties. Their deuterated counterparts, this compound and Ethionamide-d5, are expected to exhibit nearly identical chromatographic behavior and ionization characteristics to their non-deuterated parent drugs.

PropertyProthionamideEthionamide
Chemical Structure 2-propylpyridine-4-carbothioamide2-ethylpyridine-4-carbothioamide
Molecular Formula C9H12N2SC8H10N2S
Molecular Weight 180.27 g/mol 166.24 g/mol

Performance as Internal Standards: A Comparative Analysis

The primary role of a stable isotope-labeled internal standard is to compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. Both this compound and Ethionamide-d5, by virtue of being isotopologues of their respective analytes, are anticipated to co-elute with the parent drug and experience identical ionization suppression or enhancement, thus providing accurate correction.

A key consideration is the stability of the deuterium label. The deuterium atoms in both this compound and Ethionamide-d5 are typically placed on the ethyl or propyl side chain, which are generally stable and not prone to back-exchange under typical bioanalytical conditions.

Data Presentation: LC-MS/MS Method Validation Data

The following table summarizes typical validation parameters from separate studies utilizing deuterated internal standards for prothionamide and ethionamide. It is important to note that these data are not from a head-to-head comparison but are indicative of the expected performance.

ParameterProthionamide with Deuterated ISEthionamide with Deuterated IS
Linearity (r²) > 0.993Not explicitly stated, but method was validated
Accuracy (% Bias) -5.8% to 14.6%Not explicitly stated, but method was validated
Precision (% CV) < 11.4%Not explicitly stated, but method was validated
Matrix Effect 95.7%–112.5% (compensated by IS)Not explicitly stated, but use of SIL-IS minimizes this
Recovery 91.4%–109.7%Not explicitly stated, but use of SIL-IS minimizes this

Note: The data for Prothionamide is from a study that used a generic isotope-labeled internal standard, and the Ethionamide data is from a study that mentions quantification using a deuterated isotopologue.

Experimental Protocols

Below are representative experimental protocols for the quantification of prothionamide and ethionamide using a deuterated internal standard, based on published LC-MS/MS methods.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound or Ethionamide-d5 in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Parameters
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterProthionamideThis compoundEthionamideEthionamide-d5
Ionization Mode ESI PositiveESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 181.1186.1167.1172.1
Product Ion (m/z) 121.1121.1 or 126.1107.1107.1 or 112.1
Collision Energy Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument
Dwell Time 100 ms100 ms100 ms100 ms

Note: The exact product ions for the deuterated standards will depend on the position of the deuterium labels and the fragmentation pathway. The values provided are illustrative.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Ethionamide-d5) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Quantification

Caption: Bioanalytical workflow for the quantification of prothionamide or ethionamide.

Signaling_Pathway cluster_Activation Drug Activation Pathway cluster_Inhibition Mechanism of Action Prodrug Prothionamide / Ethionamide (Prodrug) EthA EthA (Mycobacterial Enzyme) Prodrug->EthA Active_Metabolite Activated Drug EthA->Active_Metabolite Activation InhA InhA (Enoyl-ACP reductase) Active_Metabolite->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of prothionamide and ethionamide.

Conclusion

Both this compound and Ethionamide-d5 are excellent choices for use as internal standards in the bioanalysis of their respective parent drugs. Their performance is expected to be comparable due to their high structural similarity. The choice between them will primarily depend on the specific analyte being quantified. As stable isotope-labeled internal standards, they offer the highest level of accuracy and precision by effectively compensating for analytical variability. The experimental protocols provided in this guide serve as a robust starting point for method development and validation in regulated bioanalytical studies.

Prothionamide-d5 in Bioanalysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accuracy and precision of analytical methods are paramount. For the quantification of the anti-tuberculosis drug Prothionamide, the choice of an appropriate internal standard (IS) is a critical factor that significantly influences the reliability of the results. This guide provides a comparative overview of the performance of a deuterated internal standard, Prothionamide-d5, against a non-deuterated structural analog, using experimental data to highlight the advantages of stable isotope-labeled standards in bioanalytical assays.

Superiority of Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability introduced during the analytical process, such as extraction losses or matrix effects, is effectively compensated for by the IS, leading to higher accuracy and precision in the quantification of the analyte.

In contrast, structural analog internal standards, while being chemically similar, are not identical to the analyte. Differences in their chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in incomplete compensation for analytical variability, potentially compromising the accuracy and precision of the results.

Quantitative Comparison of Accuracy and Precision

The following tables summarize the accuracy and precision data from two key studies. The first set of data is from a validated LC-MS/MS method for Prothionamide in human plasma using an isotope-labeled internal standard, which serves as a surrogate for this compound's performance. The second set of data illustrates the performance of a structural analog internal standard (Prothionamide) for the analysis of a closely related compound, Ethionamide, providing a representative comparison.

Table 1: Accuracy and Precision of Prothionamide Analysis using an Isotope-Labeled Internal Standard

Concentration LevelBias (%) (Accuracy)Coefficient of Variation (%) (Precision)
LLOQ6.5 to 18.3Within 11.4
LOW-5.8 to 14.6Within 11.4
MED-5.8 to 14.6Within 11.4
HIGH-5.8 to 14.6Within 11.4
Data derived from a study on the simultaneous determination of five tuberculosis drugs in human plasma.

Table 2: Representative Accuracy and Precision using a Structural Analog Internal Standard (Prothionamide for Ethionamide Analysis)

AnalyteConcentration (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
Ethionamide25.7 (LLOQ)6.8105.18.2103.5
75.2 (LQC)5.1103.36.5101.7
2855 (MQC)4.298.85.397.4
5110 (HQC)3.896.74.995.9
Data from a study on the simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma using prothionamide as an internal standard.[1]

As the data illustrates, the use of an isotope-labeled internal standard for Prothionamide analysis demonstrates excellent accuracy (bias generally within ±15%) and precision (CV well below 15%) across a range of concentrations, consistent with regulatory guidelines. While the structural analog also shows acceptable performance for Ethionamide, the use of a SIL-IS for the direct analysis of Prothionamide is expected to provide a higher degree of confidence in the results due to the more effective correction of matrix effects and other sources of analytical variability.

Experimental Protocols

Method for Prothionamide Analysis using an Isotope-Labeled Internal Standard

This method is based on the simultaneous determination of multiple anti-tuberculosis drugs in human plasma by LC-MS/MS.

  • Sample Preparation: Protein precipitation is employed for sample extraction. A volume of human plasma is mixed with a protein precipitation reagent containing trichloroacetic acid and the isotope-labeled internal standards. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatography: Chromatographic separation is achieved on an Atlantis T3 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using dynamic multiple reaction monitoring (MRM) in the positive ion mode. The specific MRM transitions for Prothionamide and its isotope-labeled internal standard are monitored for quantification.

Representative Method using a Structural Analog Internal Standard (Prothionamide for Ethionamide Analysis)

This method details the quantification of Ethionamide and its metabolite in human plasma using Prothionamide as the internal standard.

  • Sample Preparation: Solid-phase extraction is used to extract the analytes and the internal standard from human plasma.

  • Chromatography: Separation is performed on a Peerless Basic C18 column with a mobile phase of 0.1% acetic acid in acetonitrile at a flow rate of 0.50 mL/min.

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode, monitoring the specific MRM transitions for Ethionamide, its metabolite, and Prothionamide.[1]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for the bioanalysis of Prothionamide using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Plasma_Sample Plasma Sample Collection IS_Spiking Spiking with Internal Standard (this compound or Structural Analog) Plasma_Sample->IS_Spiking Extraction Protein Precipitation or Solid-Phase Extraction IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical workflow for Prothionamide quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is the recommended approach for the bioanalysis of Prothionamide. The experimental data, although for a general isotope-labeled standard, strongly suggests that this choice leads to superior accuracy and precision compared to a structural analog internal standard. The near-identical chemical and physical properties of this compound to the parent drug ensure robust and reliable quantification, which is essential for the integrity of pharmacokinetic and other clinical studies. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards to ensure the highest quality of bioanalytical data.

References

A Comparative Guide to Analytical Methods for Prothionamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of prothionamide. While direct inter-laboratory comparison data for Prothionamide-d5 is not publicly available, the methodologies presented here for the parent compound, prothionamide, are directly applicable. Deuterated internal standards like this compound are commonly used in mass spectrometry-based methods to improve accuracy and precision. The performance data from these validated methods for prothionamide serve as a strong benchmark for laboratories analyzing its deuterated analogue.

Data Presentation

The following tables summarize the performance characteristics of various validated analytical methods for prothionamide. This data allows for a clear comparison of the key validation parameters across different analytical techniques and laboratories.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method [1]

ParameterPerformance
Linearity Range0.2–10 mg/L
Correlation Coefficient (r)> 0.993
Accuracy (Bias)-5.8% to 14.6%
Precision (CV%)< 11.4%
Recovery91.4%–109.7%
Matrix Effect95.7%–112.5%

Table 2: Performance Characteristics of a Validated UHPLC Method [2]

ParameterPerformance
Linearity Range0.4–1.5 µg/mL
Correlation Coefficient (r)> 0.99
Accuracy (% Recovery)85–115%
Precision (%RSD)< 5.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.4 µg/mL

Table 3: Performance Characteristics of a Validated RP-HPLC Method

ParameterPerformance
Linearity Range200–1200 µg/mL
Correlation Coefficient (r)0.9998
Accuracy (% Recovery)100.88% to 102.07%
Precision (%RSD)0.634%
Retention Time4.8 min

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the key experimental protocols from the cited literature.

LC-MS/MS Method for Prothionamide in Human Plasma [1]

  • Sample Preparation: Protein precipitation using trichloroacetic acid.

  • Chromatography: Atlantis T3 column with a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Dynamic multiple reaction monitoring in positive ion mode on an LC-MS/MS system.

  • Internal Standard: Isotope-labelled internal standards were used to compensate for matrix effects and recovery.

UHPLC Method for Prothionamide and its Impurities [2]

  • Sample Preparation: Samples were dissolved in a suitable solvent.

  • Chromatography: Acquity UPLC BEH-C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 10 mm ammonium acetate (pH 6.0) and acetonitrile.

  • Detection: UV detection (wavelength not specified).

RP-HPLC Method for Prothionamide in Pharmaceutical Dosage Forms

  • Sample Preparation: Extraction from the pharmaceutical dosage form.

  • Chromatography: Reversed-phase C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Methanol and 0.02M KH2PO4 buffer (85:15) with pH adjusted to 4.5.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 290 nm.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound using an LC-MS/MS method, from sample reception to data analysis.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReception Sample Reception InternalStandard Addition of This compound (IS) SampleReception->InternalStandard SamplePreparation Sample Preparation (e.g., Protein Precipitation) LC LC Separation SamplePreparation->LC InternalStandard->SamplePreparation MS MS/MS Detection LC->MS DataProcessing Data Processing MS->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: A typical bioanalytical workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters as per ICH guidelines, which are essential for ensuring the reliability of an analytical method.

cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity_range Linearity & Range MethodValidation Analytical Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (Repeatability, Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness LOD->LOQ Linearity->Range

Caption: Key parameters for analytical method validation.

References

Prothionamide-d5 Method Validation: A Comparative Guide to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation for Prothionamide, with a focus on the use of a deuterated internal standard, Prothionamide-d5, in alignment with the rigorous guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of a stable isotope-labeled internal standard is a critical component in ensuring the accuracy and precision of pharmacokinetic and toxicokinetic studies.

The Gold Standard: Deuterated Internal Standards

In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. This compound, as a deuterated analog of Prothionamide, offers near-identical physicochemical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in extraction recovery, leading to more accurate and precise quantification of Prothionamide in biological matrices.

Alternative Approaches: Structural Analog Internal Standards

When a deuterated internal standard is unavailable, a structural analog may be used. For Prothionamide, a closely related compound like Ethionamide has been employed as an internal standard. While this approach can be valid, it is less ideal as differences in chemical structure can lead to variations in extraction efficiency and chromatographic retention, potentially compromising the accuracy of the results.

Comparative Performance Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of several anti-tuberculosis drugs, including Prothionamide, using their respective isotope-labeled internal standards. This data is representative of the performance expected from a method utilizing this compound.

Validation Parameter Performance Metric Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.993[1][2]≥ 0.99
Lower Limit of Quantification (LLOQ) 0.2 mg/L[1][2]Signal-to-noise ratio ≥ 5-10; Accuracy within ±20%; Precision ≤ 20%
Upper Limit of Quantification (ULOQ) 10 mg/L[1][2]Accuracy within ±15%; Precision ≤ 15%
Intra-day Accuracy (% Bias) -5.8% to 14.6%[1][2]Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) -5.8% to 14.6%[1][2]Within ±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 11.4%[1][2]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% CV) ≤ 11.4%[1][2]≤ 15% (≤ 20% at LLOQ)

Table 1: Summary of Method Performance for Prothionamide using an Isotope-Labeled Internal Standard.

Stability Parameter Condition Result Acceptance Criteria (FDA/EMA)
Bench-top Stability Room temperature for 72hDegradation of >15% observed for Prothionamide[1][2]Mean concentration within ±15% of nominal
Freeze-Thaw Stability 3 cyclesStableMean concentration within ±15% of nominal
Long-term Stability -80°CStableMean concentration within ±15% of nominal

Table 2: Stability of Prothionamide in Human Plasma. Note: The observed bench-top instability highlights the importance of prompt sample processing.

Experimental Protocols

A detailed experimental protocol for the quantification of Prothionamide in human plasma using an LC-MS/MS method with a deuterated internal standard is provided below.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., Atlantis T3, 2.1 x 50 mm, 3 µm) is suitable.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Prothionamide: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (FDA/EMA Guidelines) cluster_2 Sample Analysis Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ & ULOQ Precision->LLOQ Stability Stability LLOQ->Stability Matrix Matrix Effect Stability->Matrix Recovery Recovery Matrix->Recovery Analysis Routine Sample Analysis Recovery->Analysis Validated Method

Bioanalytical Method Validation Workflow

Prothionamide_Assay_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Prothionamide Sample Analysis Workflow

References

Prothionamide-d5 vs. Radiolabeled Compounds: A Comparative Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between stable isotope-labeled and radiolabeled compounds for in vivo studies is a critical decision that impacts data quality, safety, and cost. This guide provides an objective comparison of Prothionamide-d5 and radiolabeled prothionamide, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate tracer for pharmacokinetic and metabolic investigations.

Prothionamide, a second-line antituberculosis drug, is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its efficacy and safety. Both deuterated and radiolabeled forms of prothionamide serve as powerful tools for these in vivo investigations, each with distinct advantages and limitations.

Quantitative Performance Comparison

The selection of a tracer often depends on a balance of sensitivity, safety, cost, and the specific endpoints of the study. The following table summarizes the key quantitative differences between in vivo studies using this compound and radiolabeled prothionamide.

FeatureThis compound (Stable Isotope Labeling)Radiolabeled Prothionamide (e.g., ¹⁴C-Prothionamide)
Primary Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5][6]Liquid Scintillation Counting (LSC)[7][8][9] or Accelerator Mass Spectrometry (AMS)[10][11]
Detection Sensitivity High (ng/mL to pg/mL range)[4][12]Very High (LSC: dpm/mL; AMS: sub-dpm/mL)[11]
Safety Profile Non-radioactive, poses no radiation risk to subjects or researchers.[13]Radioactive, requires specialized handling, safety protocols, and exposes subjects to low levels of radiation.[14][15]
Typical Study Applications Pharmacokinetics (PK), bioequivalence, metabolite identification, metabolic flux analysis.[16][17]Definitive mass balance (ADME), metabolite profiling and quantification, tissue distribution.[10][18][19]
Cost Considerations High initial cost for synthesis of the labeled compound; analytical instrumentation (LC-MS/MS) is widely available in analytical labs.[20][21]Synthesis of radiolabeled compounds can be expensive; requires specialized facilities and licensed personnel for handling radioactive materials; LSC and AMS instrumentation and waste disposal add to the cost.[10][22]
Regulatory Pathway Generally straightforward; deuterated compounds can sometimes be considered new chemical entities.[23][24]Highly regulated by agencies like the FDA, requiring specific guidance to be followed for human studies.[14][15]
Impact on Pharmacokinetics Deuteration at a site of metabolism can slow down the metabolic rate (kinetic isotope effect), potentially altering the drug's PK profile.[1][17]The radiolabel itself does not typically alter the drug's intrinsic pharmacokinetic properties.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable in vivo data. Below are representative methodologies for key experiments using this compound and radiolabeled prothionamide.

Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per time point), weighing 200-250g.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Sample Collection: Collect blood samples (approx. 200 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound or a different isotopologue of prothionamide) to precipitate proteins.[6]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3.0 µm).[4]

    • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.[4]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.[25][26]

Mass Balance Study of ¹⁴C-Prothionamide in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-Prothionamide in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4) housed individually in metabolism cages that allow for the separate collection of urine and feces.

  • Dosing: Administer a single oral dose of ¹⁴C-Prothionamide (e.g., 10 mg/kg, with a known amount of radioactivity, typically 3.7 MBq/kg) in a suitable vehicle.[27]

  • Sample Collection:

    • Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose).

    • At the end of the study, collect blood and selected tissues (e.g., liver, kidneys, lungs).

  • Sample Preparation for LSC:

    • Urine: Mix a known aliquot of urine directly with a liquid scintillation cocktail.

    • Feces: Homogenize the fecal samples, and combust a portion of the homogenate in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

    • Plasma: Mix a known aliquot of plasma with a suitable solubilizer (e.g., Soluene-350) and then with a scintillation cocktail.[28]

    • Tissues: Homogenize the tissues and process them similarly to feces using a sample oxidizer.

  • Liquid Scintillation Counting (LSC):

    • Place the vials containing the sample and scintillation cocktail in a liquid scintillation counter.

    • Measure the radioactivity (in disintegrations per minute, DPM) for a sufficient duration to achieve statistical significance.[9][29]

    • Use a quench curve to correct for any reduction in scintillation efficiency.[30]

  • Data Analysis:

    • Calculate the percentage of the administered radioactive dose recovered in urine, feces, and tissues.

    • Determine the total recovery of radioactivity.

    • Analyze plasma, urine, and fecal samples using radio-HPLC or LC-MS/MS to profile and identify metabolites.[18]

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.

prothionamide_mechanism cluster_bacterium Mycobacterium tuberculosis Prothionamide Prothionamide EthA EthA Prothionamide->EthA Enters cell Activated Prothionamide Activated Prothionamide EthA->Activated Prothionamide Activates InhA InhA Activated Prothionamide->InhA Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Essential for Inhibition Inhibition of Mycolic Acid Synthesis leads to loss of Cell Wall Integrity Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains

Caption: Mechanism of action of Prothionamide in Mycobacterium tuberculosis.

experimental_workflow cluster_d5 This compound PK Study cluster_radiolabeled Radiolabeled Prothionamide ADME Study Dosing_d5 Oral Dosing (this compound) Sampling_d5 Blood Sampling (Time course) Dosing_d5->Sampling_d5 Analysis_d5 LC-MS/MS Analysis Sampling_d5->Analysis_d5 Data_d5 Pharmacokinetic Profile Analysis_d5->Data_d5 Dosing_radio Oral Dosing (Radiolabeled Prothionamide) Sampling_radio Urine, Feces, Blood, Tissue Collection Dosing_radio->Sampling_radio Analysis_radio LSC / AMS Analysis Sampling_radio->Analysis_radio Data_radio Mass Balance & Metabolite Profile Analysis_radio->Data_radio

Caption: Comparative experimental workflows for in vivo studies.

Conclusion

Both this compound and radiolabeled prothionamide are invaluable tools for in vivo drug metabolism and pharmacokinetic research. The choice between them is not about which is definitively "better," but which is more "fit for purpose."

  • Radiolabeled prothionamide remains the gold standard for definitive ADME studies, providing a complete picture of the drug's fate in the body. Its high sensitivity allows for the detection and quantification of all drug-related material, which is a regulatory requirement for a comprehensive understanding of a new drug candidate's disposition.

Ultimately, a well-designed drug development program may strategically utilize both methodologies. For instance, early pharmacokinetic screening could be conducted with this compound, followed by a definitive radiolabeled ADME study to meet regulatory requirements and provide a complete metabolic profile. By understanding the strengths and limitations of each approach, researchers can design more efficient and informative in vivo studies, accelerating the development of new and improved treatments for tuberculosis.

References

Prothionamide Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Prothionamide, a crucial second-line antitubercular drug. While specific data on the linearity and range of quantification for Prothionamide-d5 is not extensively published, its primary role is as a stable isotope-labeled internal standard (SIL-IS) to ensure the accuracy and precision of Prothionamide quantification. This guide will delve into the performance of various analytical techniques used for Prothionamide, with a focus on their linearity and quantification ranges, and discuss the critical role of internal standards like this compound.

Performance Comparison of Analytical Methods

The quantification of Prothionamide in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection is also utilized. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

Analytical MethodAnalyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)LLOQULOQReference
UPLC-MS/MS ProthionamideHuman Plasma0.2 - 10 mg/L> 0.9930.2 mg/L10 mg/L[1]
HPLC-UV ProthionamideHuman Plasma0.2 - 10 µg/mL> 0.990.2 µg/mL10 µg/mL[2]
RP-HPLC ProthionamidePure and Pharmaceutical Dosage Form200 - 1200 µg/mL0.9998200 µg/mL1200 µg/mL
UHPLC Prothionamide and impuritiesDrug Substance0.4 - 1.5 µg/mL> 0.990.4 µg/mL1.5 µg/mL[3]

Note: The linearity range, LLOQ (Lower Limit of Quantification), and ULOQ (Upper Limit of Quantification) can vary based on the specific instrumentation, sample preparation, and validation protocol.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, especially with LC-MS/MS, an internal standard is crucial for correcting variations during sample processing and analysis. An ideal internal standard is chemically and physically similar to the analyte but has a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

This compound, a deuterated form of Prothionamide, serves as an excellent SIL-IS. Its key advantages include:

  • Similar Chemical and Physical Properties: It behaves nearly identically to Prothionamide during extraction, chromatography, and ionization, ensuring that any sample loss or variation affects both the analyte and the internal standard proportionally.

  • Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for simultaneous detection and quantification without interfering with the Prothionamide signal.

  • Improved Accuracy and Precision: By normalizing the Prothionamide signal to the this compound signal, the method's accuracy and precision are significantly enhanced, compensating for matrix effects and variations in instrument response.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative protocols for Prothionamide quantification using different techniques.

UPLC-MS/MS Method for Prothionamide in Human Plasma[1]
  • Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample preparation.

    • To a plasma sample, add a protein precipitation reagent (e.g., trichloroacetic acid in a 1:3 ratio).

    • Spike the sample with the internal standard (this compound) solution.

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Atlantis T3 column

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Not specified.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion mode.

    • Detection: Dynamic multiple reaction monitoring (MRM).

HPLC-UV Method for Prothionamide in Human Plasma[2]
  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., Ethionamide).

    • Add trichloroacetic acid (30%) to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Filter the supernatant through a 0.22-µm filter.

    • Mix the supernatant with 1 M sodium bicarbonate, vortex, and centrifuge.

    • Inject the final supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: Kromasil C4 column (5 µm, 150 x 4.6 mm i.d.)

    • Mobile Phase: Water:acetonitrile (77:23, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 291 nm.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the analytical workflows.

cluster_0 UPLC-MS/MS Workflow plasma Plasma Sample is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (e.g., TCA) is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 analysis1 UPLC-MS/MS Analysis supernatant1->analysis1 cluster_1 HPLC-UV Workflow plasma2 Plasma Sample is2 Add Internal Standard (e.g., Ethionamide) plasma2->is2 ppt2 Protein Precipitation (TCA) is2->ppt2 vortex2 Vortex & Centrifuge ppt2->vortex2 filter Filter Supernatant vortex2->filter bicarb Add Sodium Bicarbonate filter->bicarb vortex_centrifuge Vortex & Centrifuge bicarb->vortex_centrifuge analysis2 HPLC-UV Analysis vortex_centrifuge->analysis2

References

Navigating Bioanalysis: A Comparative Guide to Internal Standards in Prothionamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantification of the anti-tuberculosis drug prothionamide, the choice of an appropriate internal standard is a critical determinant of method performance. This guide provides an objective comparison of analytical methods utilizing a deuterated internal standard, Prothionamide-d5, versus those employing a non-deuterated, structurally analogous internal standard. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

The ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, thereby compensating for variations and improving the precision and accuracy of quantification. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte. However, non-deuterated structural analogs are also utilized. This guide delves into the specificity and selectivity of these two approaches in the context of prothionamide analysis.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following tables summarize the key performance characteristics of two representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of prothionamide. Table 1 presents data from a method utilizing an isotope-labeled internal standard (surrogate for this compound), and Table 2 shows data from a method using a non-deuterated structural analog internal standard.

Table 1: Performance Data of an LC-MS/MS Method Using an Isotope-Labeled Internal Standard for Prothionamide Analysis [1]

ParameterResult
Specificity / Selectivity No significant interfering peaks were observed at the retention time of prothionamide and its isotope-labeled internal standard in blank plasma samples from six different sources.
Matrix Effect 95.7%–112.5%
Recovery 91.4%–109.7%
Lower Limit of Quantification (LLOQ) 0.2 mg/L
Linearity (r) > 0.993
Intra-day Precision (%CV) < 11.4%
Inter-day Precision (%CV) < 11.4%
Accuracy (%Bias) -5.8% to 14.6%

Table 2: Performance Data of an LC-MS/MS Method Using a Non-Deuterated Structural Analog Internal Standard for Ethionamide Analysis (with Prothionamide as the Internal Standard)

ParameterResult
Specificity / Selectivity The method was found to be selective as no endogenous interferences were observed at the retention times of the analyte and the internal standard.
Matrix Effect Data not explicitly provided in the same format, but the method was validated according to FDA guidelines, implying acceptable matrix effect.
Recovery 80.1% - 87.2% for Ethionamide (Analyte)
Lower Limit of Quantification (LLOQ) 25.7 ng/mL for Ethionamide
Linearity (r) > 0.998 for Ethionamide
Intra-day Precision (%CV) 3.5% - 8.9% for Ethionamide
Inter-day Precision (%CV) 6.8% - 10.2% for Ethionamide
Accuracy (%Bias) 91.8% - 106.4% of nominal for Ethionamide

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the two methods referenced above.

Method 1: Prothionamide Analysis Using an Isotope-Labeled Internal Standard[1]

1. Sample Preparation:

  • To 50 µL of plasma sample, add 150 µL of a protein precipitation reagent (trichloroacetic acid in water) containing the isotope-labeled internal standards.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Atlantis T3 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometry:

  • Instrument: LC-MS/MS system.

  • Ionization Mode: Positive ion mode.

  • Detection: Dynamic multiple reaction monitoring (MRM).

Method 2: Ethionamide Analysis Using a Non-Deuterated Structural Analog Internal Standard (Prothionamide)

1. Sample Preparation:

  • To 300 µL of human plasma, add the internal standard (prothionamide).

  • Perform solid-phase extraction (SPE) to extract the analytes and the internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Peerless Basic C18 (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% acetic acid in water and acetonitrile (20:80, v/v).

  • Flow Rate: 0.50 mL/min.

  • Run Time: 3.5 minutes.

3. Mass Spectrometry:

  • Instrument: LC-MS/MS.

  • Ionization Mode: Not explicitly specified, but typically positive electrospray ionization for these compounds.

  • Detection: Multiple reaction monitoring (MRM).

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both analytical methods.

cluster_0 Method 1: Isotope-Labeled Internal Standard plasma Plasma Sample (50 µL) add_is Add IS & Protein Precipitation Reagent (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Figure 1. Experimental workflow for prothionamide analysis using an isotope-labeled internal standard.

cluster_1 Method 2: Non-Deuterated Structural Analog IS plasma Plasma Sample (300 µL) add_is Add Internal Standard (Prothionamide) plasma->add_is spe Solid-Phase Extraction add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 2. Experimental workflow for ethionamide analysis using a non-deuterated structural analog internal standard.

Conclusion

The data presented in this guide highlights the excellent performance of LC-MS/MS methods utilizing an isotope-labeled internal standard like this compound for the quantification of prothionamide. The high recovery and minimal matrix effects observed with this approach underscore its robustness and reliability. While methods using non-deuterated structural analogs can also be validated to meet regulatory standards, they may exhibit lower recovery and potentially greater susceptibility to matrix effects due to differences in physicochemical properties compared to the analyte.

For researchers requiring the highest level of accuracy and precision, particularly in complex biological matrices, the use of a deuterated internal standard such as this compound is strongly recommended. The detailed protocols and comparative data provided herein should serve as a valuable resource in the development and selection of analytical methods for prothionamide, ultimately contributing to more reliable data in drug development and clinical research.

References

Benchmarking Prothionamide-d5 performance against other thioamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prothionamide and other thioamides, particularly ethionamide, focusing on their performance as antitubercular agents. It also clarifies the role of Prothionamide-d5 as a critical tool in the research and development of these drugs. The information presented is supported by experimental data and established protocols to aid in informed decision-making for tuberculosis (TB) research and treatment strategies.

Introduction to Thioamides and the Role of this compound

Thioamides, including prothionamide and ethionamide, are essential second-line drugs in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] They are prodrugs, meaning they require activation within the Mycobacterium tuberculosis bacterium to exert their therapeutic effect.[1][3] this compound is a deuterium-labeled version of prothionamide. This isotopic labeling makes it an invaluable internal standard for analytical and pharmacokinetic studies.[4] The use of this compound allows for precise quantification of prothionamide in biological samples through methods like mass spectrometry and liquid chromatography, ensuring accuracy in research and therapeutic drug monitoring.[4] It is important to note that this compound is a research tool and not a therapeutic agent intended for direct comparison of clinical efficacy against other thioamides.

Mechanism of Action: A Shared Pathway

Prothionamide and ethionamide share a virtually identical mechanism of action. Both are activated by the mycobacterial enzyme EthA, a flavin monooxygenase.[5][6] This activation leads to the formation of an active metabolite that, in turn, forms a covalent adduct with nicotinamide adenine dinucleotide (NAD).[7][8] This adduct is a potent inhibitor of the enzyme InhA, an enoyl-acyl carrier protein reductase.[5][7][8] The inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[5][6] A key advantage of this mechanism is the lack of cross-resistance with isoniazid, another major anti-TB drug, in strains with mutations in the KatG gene, which is responsible for isoniazid activation.[1]

Prothionamide Prothionamide / Ethionamide (Prodrug) EthA Mycobacterial EthA (Flavin Monooxygenase) Prothionamide->EthA Activation ActiveMetabolite Active Metabolite EthA->ActiveMetabolite Adduct Prothionamide-NAD / Ethionamide-NAD Adduct ActiveMetabolite->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis CellWall Mycobacterial Cell Wall Integrity BacterialDeath Bacterial Cell Death cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DrugPrep Prepare Serial Drug Dilutions in 96-well plate Inoculation Inoculate plate with bacterial suspension DrugPrep->Inoculation InoculumPrep Prepare Standardized M. tuberculosis Inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C (7-21 days) Inoculation->Incubation Reading Visually assess growth (or use indicator) Incubation->Reading MIC Determine MIC: Lowest concentration with no growth Reading->MIC PatientScreening Patient Screening & Eligibility Assessment InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentArmA Treatment Arm A: Investigational Regimen (with Prothionamide) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B: Standard of Care Randomization->TreatmentArmB TreatmentPhase Treatment Phase (e.g., 9-20 months) TreatmentArmA->TreatmentPhase TreatmentArmB->TreatmentPhase Monitoring Regular Monitoring: - Sputum Culture - Adverse Events - Blood Tests TreatmentPhase->Monitoring FollowUp Post-Treatment Follow-Up TreatmentPhase->FollowUp Monitoring->TreatmentPhase DataAnalysis Data Analysis: - Efficacy (Cure Rates) - Safety (Adverse Event Rates) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.